Zharp1-211
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H25N5O4 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
oxan-4-yl 6-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C24H25N5O4/c30-23(15-1-2-15)27-21-14-28-13-16(3-4-22(28)26-21)17-11-20-19(25-12-17)5-8-29(20)24(31)33-18-6-9-32-10-7-18/h3-4,11-15,18H,1-2,5-10H2,(H,27,30) |
InChI Key |
WSAWIHZNHHASBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC5=C(CCN5C(=O)OC6CCOCC6)N=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Zharp1-211: A Novel, Non-immunosuppressive Approach to Mitigating Graft-versus-Host Disease by Restoring Intestinal Homeostasis
An In-depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Graft-versus-host disease (GVHD) remains a significant cause of morbidity and mortality following allogeneic hematopoietic stem cell transplantation. The gastrointestinal (GI) tract is a primary target, where a vicious cycle of inflammation driven by donor T cells and host intestinal epithelial cells (IECs) leads to severe tissue damage. This whitepaper details the mechanism of action of Zharp1-211, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). This compound offers a novel, non-immunosuppressive strategy for managing GVHD. It specifically targets an inflammatory signaling cascade within IECs, thereby restoring intestinal homeostasis and reducing GVHD severity without compromising the beneficial graft-versus-leukemia (GVL) effect.[1][2][3] This document provides a comprehensive overview of the underlying signaling pathways, quantitative in vivo and in vitro data, and detailed experimental protocols.
The Central Role of Intestinal Epithelial Cells in GVHD Pathogenesis
While donor T cells are the primary effectors of GVHD, IECs are now understood to be critical amplifiers of the inflammatory response.[1][3] In the context of GVHD, alloreactive donor T cells produce interferon-gamma (IFN-γ), which in turn stimulates a feed-forward inflammatory loop within the IECs.[1][2] This process is dependent on the kinase activities of RIPK1 and RIPK3.[1][3]
Mechanism of Action: The RIPK1/RIPK3-JAK1-STAT1 Axis
This compound exerts its therapeutic effect by inhibiting RIPK1 kinase activity within IECs. The core mechanism involves the disruption of a newly identified signaling complex and the subsequent inflammatory cascade:
-
Formation of the RIPK1/RIPK3 Complex: In response to inflammatory stimuli present in GVHD, RIPK1 and RIPK3 form a complex within the IECs.[1][3]
-
Recruitment and Activation of JAK1/STAT1: This RIPK1/RIPK3 complex then physically associates with Janus kinase 1 (JAK1), leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription 1 (STAT1).[1][2][3]
-
Upregulation of Chemokines and MHC Class II: Activated STAT1 translocates to the nucleus and drives the transcription of genes encoding T-cell-recruiting chemokines (e.g., CXCL9, CXCL10) and Major Histocompatibility Complex (MHC) class II molecules.[1][2][3]
-
Amplification of Alloreactive T-cell Response: The secreted chemokines attract more donor T cells to the gut, while the increased expression of MHC class II on IECs enhances antigen presentation to these T cells. This creates a potent feed-forward loop that amplifies the inflammatory damage.[1][3]
This compound, by selectively inhibiting the kinase activity of RIPK1, prevents the activation of this entire cascade. This leads to a significant reduction in chemokine production and MHC class II expression in IECs, thereby breaking the inflammatory cycle.[1][2] Notably, this mechanism is independent of the necroptotic cell death pathway, which is also mediated by RIPK1/RIPK3 but involves the downstream effector MLKL.[1][4]
Signaling Pathway Diagram
Caption: this compound inhibits RIPK1, disrupting the IFN-γ-induced inflammatory cascade in IECs.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in preclinical murine models of GVHD. The following tables summarize key quantitative findings.
Table 1: In Vivo Efficacy of this compound in a Murine GVHD Model
| Parameter | Vehicle Control | This compound (5 mg/kg, i.p. daily) |
|---|---|---|
| Survival Rate | Significant mortality | Improved survival |
| GVHD Clinical Score | High (severe symptoms) | Significantly reduced |
| Body Weight | Progressive loss | Maintained or reduced loss |
| Intestinal Pathology | Severe crypt destruction, inflammation | Markedly preserved crypt architecture |
Data is a qualitative summary based on published survival and pathology curves from Yu et al., 2023.
Table 2: Effect of this compound on Inflammatory Markers
| Marker | Tissue/Cell Type | Effect of this compound Treatment |
|---|---|---|
| p-STAT1 Levels | Intestinal Epithelial Cells | Significantly decreased |
| CXCL9, CXCL10 mRNA | Intestinal Epithelial Cells | Significantly decreased |
| MHC Class II Expression | Intestinal Epithelial Cells | Significantly decreased |
| Serum Pro-inflammatory Cytokines | Systemic | Reduced levels |
This table represents a summary of the observed effects in the key reference study.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Murine Model of Acute GVHD
A standard, major MHC-mismatched bone marrow transplantation model was utilized.
-
Recipient Mice: C57BL/6 (B6) mice.
-
Donor Mice: BALB/c mice.
-
Conditioning Regimen: Recipient B6 mice received lethal total body irradiation.
-
Transplantation: Recipients were intravenously injected with T-cell-depleted bone marrow cells and splenic T cells from donor BALB/c mice.
-
This compound Administration: this compound was administered daily via intraperitoneal (i.p.) injection at a dose of 5 mg/kg, starting on day 7 post-transplantation.[5]
-
Monitoring: Mice were monitored daily for survival, body weight, and clinical signs of GVHD (e.g., weight loss, posture, activity, fur texture, skin integrity).
-
Endpoint Analysis: On specified days, tissues (intestine, liver, etc.) were harvested for histological analysis, and blood was collected for cytokine analysis.
Histology and Immunohistochemistry
-
Tissue Preparation: Harvested intestines were fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Staining: 5 µm sections were stained with hematoxylin and eosin (H&E) for pathological scoring of GVHD-induced damage (e.g., crypt regeneration, villous blunting, inflammatory infiltrates).
-
Immunofluorescence: For protein localization, sections were deparaffinized, rehydrated, and subjected to antigen retrieval. Sections were then blocked and incubated with primary antibodies against targets such as p-STAT1, followed by fluorescently labeled secondary antibodies. Nuclei were counterstained with DAPI. Images were acquired using a confocal microscope.
Western Blot Analysis
-
Protein Extraction: Intestinal crypts were isolated and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies (e.g., anti-p-STAT1, anti-STAT1, anti-RIPK1) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Human Intestinal Organoid Culture
-
Organoid Generation: Human intestinal crypts were isolated from biopsy tissue, embedded in Matrigel, and cultured in a specialized growth medium.
-
Experimental Treatment: Once established, organoids were treated with IFN-γ in the presence or absence of this compound.
-
Analysis: After treatment, organoids were harvested for RNA extraction to analyze gene expression (e.g., CXCL9, CXCL10, MHC class II) via qPCR, or for protein analysis via western blotting.
Experimental Workflow Diagram
Caption: Workflow for evaluating the in vivo efficacy of this compound in a murine GVHD model.
Conclusion and Future Directions
This compound represents a promising, targeted therapy for GVHD that operates through a novel, non-immunosuppressive mechanism. By selectively inhibiting RIPK1 in intestinal epithelial cells, it effectively disrupts a critical inflammatory amplification loop, mitigates gut damage, and improves survival in preclinical models. A key advantage of this approach is the preservation of the GVL effect, as the drug does not directly target the donor T cells responsible for eradicating residual malignancy.[1][6] This contrasts with broader-acting agents like JAK1/2 inhibitors, which can cause immunosuppression and myelosuppression.[4][6]
Future research should focus on clinical trials to evaluate the safety and efficacy of this compound in human patients. Further investigation into the role of the RIPK1/RIPK3-JAK1-STAT1 axis in other inflammatory conditions of the GI tract may also open new therapeutic avenues for this class of inhibitors.
References
- 1. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel RIPK1 inhibitor attenuates GVHD - PMC [pmc.ncbi.nlm.nih.gov]
Zharp1-211: A Deep Dive into its Function as a Potent RIPK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zharp1-211 is a novel, selective, and potent small-molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] Emerging as a significant tool in the study of cell death and inflammation, this compound offers a nuanced approach to modulating these pathways. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, and the experimental methodologies used to characterize it, with a focus on its therapeutic potential in inflammatory conditions such as Graft-versus-Host Disease (GVHD).
Core Function and Mechanism of Action
The primary function of this compound is the direct inhibition of the kinase activity of RIPK1.[1][2] It achieves this by targeting the adenosine triphosphate (ATP)-binding pocket of RIPK1, specifically when the kinase is in its inactive DLG (Asp-Leu-Gly)-out conformation.[1] This targeted inhibition prevents the autophosphorylation of RIPK1 at key residues, a critical step in its activation.[2] By blocking RIPK1 kinase activity, this compound effectively modulates downstream signaling cascades involved in programmed cell death (necroptosis) and inflammation.
Quantitative Analysis of this compound Potency
The inhibitory activity of this compound against RIPK1 and its downstream effects have been quantified in various in vitro and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Target/Assay | Source |
| EC50 | 53 nM | RIPK1 Kinase Inhibition | [1] |
| Kd | 8.7 nM | RIPK1 Binding Affinity | [1] |
| EC50: Half-maximal effective concentration; Kd: Dissociation constant. |
| Cell Line | Assay | EC50 | Source |
| HT-29 (Human colon cancer) | TNF-α-induced necroptosis | ~4.6 nM | [1] |
| L929 (Mouse fibroblast) | TNF-α-induced necroptosis | ~3.7 nM | [1] |
| EC50: Half-maximal effective concentration in cellular assays. |
Impact on Signaling Pathways
This compound has been shown to disrupt a critical inflammatory signaling pathway in intestinal epithelial cells (IECs). In the context of GVHD, alloreactive T-cell-produced interferon-gamma (IFN-γ) triggers a feed-forward inflammatory loop.[2][3] This involves the formation of a RIPK1/RIPK3 complex that associates with JAK1, leading to the phosphorylation and activation of STAT1. Activated STAT1 then promotes the transcription of genes encoding chemokines and MHC class II molecules, which in turn recruit more T-cells, amplifying the inflammatory response.[2][3] this compound, by inhibiting RIPK1, prevents the initial activation of this cascade.
Caption: this compound inhibits the RIPK1-mediated inflammatory signaling pathway.
Experimental Protocols
The characterization of this compound involved a range of in vitro and in vivo experimental techniques. Below is a summary of the key methodologies employed.
In Vitro Assays
-
Kinase Inhibition Assay: To determine the direct inhibitory effect of this compound on RIPK1, biochemical kinase assays were performed. These assays typically measure the phosphorylation of a substrate by the purified kinase in the presence of varying concentrations of the inhibitor. The EC50 value is then calculated to quantify the inhibitor's potency.
-
Cell Viability and Necroptosis Assays: The protective effect of this compound against necroptosis was assessed in cell lines such as human HT-29 and mouse L929 cells.[1] Necroptosis is induced by stimulating cells with Tumor Necrosis Factor-alpha (TNF-α), often in combination with a pan-caspase inhibitor (to block apoptosis) and a Smac mimetic (to inhibit cIAPs). Cell viability is then measured using assays that quantify ATP levels (e.g., CellTiter-Glo) or membrane integrity. The EC50 is determined by treating cells with a range of this compound concentrations.
-
Western Blot Analysis: This technique was used to analyze the phosphorylation status of key signaling proteins. For instance, to confirm the inhibition of RIPK1 activity, lysates from cells treated with this compound and a stimulus (e.g., TNF-α) were probed with antibodies specific to phosphorylated forms of RIPK1, RIPK3, and their downstream substrate MLKL. Similarly, the phosphorylation of STAT1 in response to IFN-γ was assessed.
-
Immunoprecipitation: To investigate protein-protein interactions, such as the formation of the RIPK1/RIPK3/JAK1 complex, immunoprecipitation was employed.[2] Cell lysates were incubated with an antibody against one of the proteins of interest, and the resulting immune complexes were captured and analyzed by Western blotting for the presence of the other interacting partners.
-
Quantitative Polymerase Chain Reaction (qPCR): To measure the effect of this compound on gene expression, qPCR was used. RNA was extracted from cells (e.g., intestinal organoids) treated with IFN-γ with or without this compound, and the expression levels of chemokine and MHC class II genes were quantified.
In Vivo Models
-
Graft-versus-Host Disease (GVHD) Mouse Model: The therapeutic efficacy of this compound was evaluated in a murine model of acute GVHD.[2] This typically involves lethally irradiating recipient mice and then transplanting them with bone marrow and T cells from a genetically different donor mouse strain. The recipient mice are then treated with this compound (e.g., 5 mg/kg, intraperitoneally, daily), and disease progression is monitored by assessing survival, weight loss, and clinical GVHD scores.[1]
-
Histology and Immunohistochemistry: To assess tissue damage and cellular infiltration in GVHD target organs (e.g., intestine, liver), tissues were collected, sectioned, and stained with hematoxylin and eosin (H&E). Immunohistochemistry using specific antibodies was also performed to detect the presence and localization of inflammatory markers and immune cells.
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow to evaluate the efficacy of this compound in a GVHD model.
Caption: Workflow for in vivo evaluation of this compound in a GVHD mouse model.
Conclusion
This compound is a highly potent and selective inhibitor of RIPK1 kinase activity. Its ability to disrupt the RIPK1/RIPK3/JAK1/STAT1 signaling axis highlights its therapeutic potential for treating inflammatory diseases, particularly those involving the gastrointestinal tract, such as GVHD. The comprehensive experimental characterization of this compound provides a strong foundation for its further development as a research tool and a potential therapeutic agent.
References
Cellular Targets of Zharp1-211: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zharp1-211 is a novel, potent, and selective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This document provides an in-depth overview of the cellular targets of this compound, its mechanism of action, and the experimental evidence supporting its therapeutic potential, particularly in the context of inflammatory diseases such as graft-versus-host disease (GVHD).
Primary Cellular Target: RIPK1 Kinase
The principal cellular target of this compound is the kinase domain of RIPK1.[1][2][3][4][5] this compound functions as a Type II kinase inhibitor, specifically targeting the ATP-binding pocket of RIPK1 while the kinase is in its inactive DLG (Asp156-Leu157-Gly158)-out conformation.[2][6] This selective inhibition of RIPK1's kinase activity is the foundation of this compound's mechanism of action.
Quantitative Data: Binding Affinity and Potency
The interaction between this compound and RIPK1 has been quantified through various assays, demonstrating its high affinity and potency.
| Parameter | Value | Description | Source |
| Kd | 8.7 nM | Dissociation constant, indicating high binding affinity to RIPK1. | [7] |
| EC50 | 53 nM | Half maximal effective concentration for RIPK1 inhibition. | [7] |
| IC50 (PK68) | ~90 nM | Half maximal inhibitory concentration for PK68, an analog of this compound. | [7] |
Downstream Cellular Effects and Signaling Pathways
The inhibition of RIPK1 kinase activity by this compound initiates a cascade of downstream effects, primarily impacting inflammatory signaling pathways within intestinal epithelial cells (IECs).
Inhibition of the RIPK1/RIPK3/JAK/STAT1 Axis
In the context of GVHD, alloreactive T-cell-produced interferon-gamma (IFN-γ) can trigger a feed-forward inflammatory loop in IECs.[1][2][8] RIPK1 and RIPK3 form a complex that associates with JAK1, leading to the phosphorylation and activation of STAT1.[1][2][3][4] Activated STAT1 then translocates to the nucleus to induce the expression of T-cell-recruiting chemokines and Major Histocompatibility Complex (MHC) class II molecules, amplifying the inflammatory response.[1][2][3]
This compound disrupts this inflammatory cascade by directly inhibiting RIPK1.[1][3] This prevents the subsequent activation of the JAK/STAT1 pathway, leading to a significant reduction in the expression of downstream inflammatory mediators.[1][2][3]
Caption: this compound inhibits RIPK1, disrupting the IFN-γ-induced inflammatory cascade in intestinal epithelial cells.
Blockade of Necroptosis
RIPK1 is a central mediator of necroptosis, a form of programmed cell death.[4][5][6] Upon certain stimuli, such as TNF-α, RIPK1 can activate RIPK3, which in turn phosphorylates and activates Mixed Lineage Kinase Domain-like protein (MLKL), the executioner of necroptosis.[4][5] this compound, by inhibiting RIPK1 kinase activity, effectively blocks the initiation of this necroptotic signaling pathway.[2][6] This has been demonstrated in cell lines such as human colon cancer HT-29 cells and mouse fibroblast L929 cells.[2]
Caption: this compound blocks the TNF-α-induced necroptosis pathway by inhibiting RIPK1 kinase activity.
Experimental Methodologies
The characterization of this compound's cellular targets has been achieved through a combination of in vitro and in vivo experimental approaches.
In Vitro Kinase Assays
-
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of RIPK1 and to assess its selectivity.
-
General Protocol:
-
Recombinant human RIPK1 kinase is incubated with varying concentrations of this compound.
-
ATP is added to initiate the kinase reaction.
-
The amount of ATP remaining after the reaction is quantified, often using a luciferase-based reporter system.
-
The IC50 value is calculated from the dose-response curve.
-
Selectivity is assessed by performing similar assays with a panel of other kinases, including RIPK3.[3]
-
Cellular Assays for Necroptosis Inhibition
-
Objective: To evaluate the potency of this compound in blocking necroptosis in a cellular context.
-
General Protocol:
-
Cell lines susceptible to necroptosis (e.g., HT-29, L929) are pre-treated with a range of this compound concentrations.[2]
-
Necroptosis is induced using a combination of stimuli such as TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK).
-
Cell viability is measured using assays such as CellTiter-Glo.
-
The EC50 for necroptosis inhibition is determined.
-
Western Blotting for Phosphoprotein Analysis
-
Objective: To investigate the effect of this compound on the phosphorylation status of key signaling proteins in the necroptosis and inflammatory pathways.
-
General Protocol:
-
Cells are treated with this compound and the relevant stimuli as described above.
-
Cell lysates are collected and subjected to SDS-PAGE.
-
Proteins are transferred to a membrane and probed with antibodies specific for the phosphorylated forms of RIPK1, RIPK3, MLKL, and STAT1.[9][10]
-
Total protein levels are also assessed as a loading control.
-
Molecular Docking Studies
-
Objective: To predict the binding mode of this compound to the RIPK1 kinase domain.
-
General Protocol:
-
The three-dimensional crystal structure of the RIPK1 kinase domain is obtained.
-
The structure of this compound is modeled.
-
Computational docking simulations are performed to predict the most favorable binding conformation of this compound within the ATP-binding pocket of RIPK1.[2][3][6]
-
The analysis confirms the interaction with the DLG-out inactive conformation.[2][6]
-
In Vivo Murine Models of GVHD
-
Objective: To assess the therapeutic efficacy of this compound in a preclinical model of GVHD.
-
General Protocol:
-
A murine model of allogeneic hematopoietic stem cell transplantation is established to induce GVHD.
-
Recipient mice are treated with this compound or a vehicle control.
-
GVHD severity is monitored by assessing survival, weight loss, and clinical scores.
-
Histopathological analysis of tissues, particularly the gastrointestinal tract, is performed to evaluate tissue damage.[1][4]
-
The effect on the graft-versus-leukemia (GVL) effect is also evaluated.[1][3]
-
Caption: A general workflow for the characterization of this compound's cellular targets.
Conclusion
This compound is a highly selective and potent inhibitor of RIPK1 kinase. Its primary cellular action is the disruption of RIPK1-mediated inflammatory signaling and necroptosis. By targeting the RIPK1/RIPK3/JAK/STAT1 axis in intestinal epithelial cells, this compound effectively reduces the inflammatory cascade that drives GVHD. The compelling preclinical data, derived from a range of in vitro and in vivo studies, underscore the potential of this compound as a therapeutic agent for inflammatory and autoimmune diseases. Further investigation and clinical development are warranted to translate these findings into patient treatments.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Zharp1-163 as a dual inhibitor of ferroptosis and necroptosis for the treatment of inflammatory disorders and kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Zharp1-211: A Deep Dive into its Discovery, Synthesis, and Mechanism of Action
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Zharp1-211 is a novel, potent, and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of inflammation and programmed cell death. Discovered and characterized in a seminal 2023 study by Yu et al., this small molecule has demonstrated significant therapeutic potential in preclinical models, particularly in the context of inflammatory diseases such as graft-versus-host disease (GVHD). This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The document includes a compilation of key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Discovery of this compound
This compound was identified as a selective and potent inhibitor of RIPK1 kinase activity.[1] The discovery was part of a broader effort to develop therapeutic agents targeting inflammatory pathways. The initial characterization of this compound revealed its ability to modulate inflammatory responses in intestinal epithelial cells (IECs), a key cell type implicated in the pathogenesis of GVHD.
Synthesis of this compound
The chemical synthesis of this compound is detailed in the supplemental materials of the primary research publication by Yu et al. (2023). While the full step-by-step synthesis protocol is extensive, the general scheme involves a multi-step organic synthesis process. Researchers seeking to replicate the synthesis should refer to the supplemental data of the aforementioned publication for precise details on reagents, reaction conditions, and purification methods.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and efficacy.
| Parameter | Value | Assay | Reference |
| EC50 (RIPK1 Kinase Inhibition) | 53 nM | In vitro kinase assay | [2] |
| Kd (Binding constant with human recombinant RIPK1) | 8.7 nM | Binding assay | [2] |
| EC50 (TNF-α-induced necroptosis in HT-29 cells) | ~4.6 nM | Cell viability assay | [2] |
| EC50 (TNF-α-induced necroptosis in L929 cells) | ~3.7 nM | Cell viability assay | [2] |
Table 1: In Vitro Potency of this compound
| Parameter | Dosage | Effect | Model | Reference |
| In vivo efficacy | Not specified | Reduces IFN-γ-induced STAT1 activation | Mouse intestinal crypt cells | [2] |
Table 2: In Vivo Activity of this compound
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by selectively inhibiting the kinase activity of RIPK1.[1] In the context of intestinal inflammation, alloreactive T-cell-produced interferon-gamma (IFN-γ) triggers a feed-forward inflammatory cascade in IECs.[3] This process involves the cooperation of RIPK1 and RIPK3, which form a complex with Janus kinase 1 (JAK1) to promote the activation of Signal Transducer and Activator of Transcription 1 (STAT1).[3] The activation of the JAK/STAT1 pathway leads to the upregulation of T-cell-recruiting chemokines and Major Histocompatibility Complex (MHC) class II molecules, amplifying the inflammatory response.[3] this compound intervenes in this pathway by inhibiting RIPK1, thereby reducing JAK/STAT1-mediated expression of these inflammatory mediators.[1][3]
Figure 1: Signaling pathway illustrating the mechanism of action of this compound.
Experimental Protocols
This section provides an overview of the key experimental protocols used in the characterization of this compound. For detailed, step-by-step instructions, please refer to the supplemental materials of Yu et al., Blood (2023).
RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay is used to quantify the inhibitory effect of this compound on RIPK1 kinase activity. The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.
-
Principle: The assay involves two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, ADP is converted to ATP, which is then measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
General Protocol:
-
Set up the kinase reaction with recombinant RIPK1 enzyme, substrate, and ATP.
-
Add this compound at various concentrations to the reaction wells.
-
Incubate to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the reaction and deplete excess ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the EC50 value to determine the potency of this compound.
-
Figure 2: Workflow for the RIPK1 Kinase Inhibition Assay.
Western Blot Analysis of STAT1 Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of STAT1 in response to IFN-γ stimulation in intestinal cells.
-
Principle: Western blotting is used to detect specific proteins in a sample. In this case, it is used to measure the levels of phosphorylated STAT1 (p-STAT1) and total STAT1. A decrease in the p-STAT1/total STAT1 ratio in the presence of this compound indicates inhibition of the JAK/STAT1 pathway.
-
General Protocol:
-
Culture intestinal cells (e.g., intestinal crypt cells or organoids).
-
Pre-treat the cells with this compound for a specified time.
-
Stimulate the cells with IFN-γ.
-
Lyse the cells to extract proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies specific for p-STAT1 and total STAT1.
-
Incubate with a secondary antibody conjugated to an enzyme.
-
Add a chemiluminescent substrate and detect the signal.
-
Quantify the band intensities to determine the ratio of p-STAT1 to total STAT1.
-
Intestinal Organoid Culture and Treatment
Intestinal organoids provide a physiologically relevant in vitro model to study the effects of this compound on the intestinal epithelium.
-
Principle: Intestinal stem cells are isolated and cultured in a 3D matrix where they self-organize into structures that mimic the native intestinal epithelium, complete with crypt- and villus-like domains. These organoids can be treated with IFN-γ and this compound to study the effects on signaling pathways and gene expression.
-
General Protocol:
-
Isolate intestinal crypts from mouse or human tissue.
-
Embed the crypts in a basement membrane matrix (e.g., Matrigel).
-
Culture the organoids in a specialized growth medium.
-
Once mature, treat the organoids with IFN-γ in the presence or absence of this compound.
-
Harvest the organoids for downstream analysis, such as western blotting for STAT1 phosphorylation or qPCR for chemokine and MHC class II gene expression.
-
Conclusion
This compound represents a promising new therapeutic agent for the treatment of inflammatory diseases, particularly those involving the gastrointestinal tract. Its potent and selective inhibition of RIPK1 kinase activity effectively downregulates the pro-inflammatory JAK/STAT1 signaling pathway in intestinal epithelial cells. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related RIPK1 inhibitors. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound in more advanced preclinical and clinical settings is warranted.
References
Zharp1-211: A Novel Therapeutic Avenue for Gastrointestinal Inflammation
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Zharp1-211, a selective and potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), for the investigation and potential treatment of gastrointestinal inflammation. This document consolidates current knowledge on its mechanism of action, key experimental findings, and detailed protocols for its application in preclinical research.
Introduction to this compound and its Therapeutic Rationale
Gastrointestinal (GI) inflammation is a hallmark of several debilitating conditions, including inflammatory bowel disease (IBD) and graft-versus-host disease (GVHD).[1][2][3] Intestinal epithelial cells (IECs) play a critical role in the propagation of these T-cell-mediated inflammatory diseases.[4][5][6][7] A key signaling pathway implicated in this process involves RIPK1, a serine/threonine kinase that regulates inflammation and programmed cell death pathways like necroptosis.[8][9][10][11]
This compound has emerged as a promising therapeutic candidate due to its high selectivity and potency as a RIPK1 inhibitor.[4][5][6] It functions by targeting the ATP-binding pocket within the inactive DLG-out conformation of the RIPK1 kinase.[5] By inhibiting RIPK1, this compound effectively mitigates the inflammatory cascade in the gut without inducing broad immunosuppression, a significant advantage over existing therapies like JAK inhibitors.[4][6][8]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-inflammatory effects by disrupting a critical signaling cascade within intestinal epithelial cells. In inflammatory conditions like GVHD, alloreactive T-cells produce interferon-gamma (IFN-γ), which triggers a feed-forward inflammatory loop in IECs.[4][5] This process is dependent on the formation of a complex between RIPK1 and RIPK3.[4][5][6][7]
The RIPK1/RIPK3 complex then associates with and activates JAK1, leading to the phosphorylation and activation of STAT1.[4][5][6][7] Activated STAT1 translocates to the nucleus and drives the expression of pro-inflammatory chemokines (e.g., CXCL9, CXCL10) and MHC class II molecules.[4][5][6] This, in turn, recruits more T-cells, amplifying the inflammatory response and leading to tissue damage.[4][5]
This compound directly inhibits the kinase activity of RIPK1, preventing the subsequent activation of JAK1 and STAT1. This blockade effectively reduces the expression of inflammatory mediators, restores intestinal homeostasis, and arrests the progression of GVHD.[4][5][6] Notably, this mechanism is independent of the necroptotic pathway, which is also regulated by RIPK1.[8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies involving this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 (RIPK1 Kinase Activity) | - | ADP-Glo Kinase Assay | ~406.1 nM (for Zharp1-163, a related compound) | [12] |
| Inhibition of TNF-induced Necroptosis | Human Colon HT-29 Cells | TNFα, Smac mimetic, z-VAD | Effective Blockade | [12] |
Table 2: In Vivo Efficacy of this compound in a Murine GVHD Model
| Outcome Measure | Treatment Group | Result | Reference |
| Survival | This compound | Significantly improved | [4][5][6][7] |
| GVHD Score | This compound | Markedly reduced in intestine and liver | [4][5] |
| Intestinal Homeostasis | This compound | Restored | [4][5][6][7] |
| Graft-versus-Leukemia (GVL) Effect | This compound | Not compromised | [4][5][6][7] |
Table 3: Effect of this compound on Gene Expression in Intestinal Organoids
| Gene | Treatment | Fold Change | Reference |
| Cxcl9 | IFN-γ | Increased | [6] |
| Cxcl9 | IFN-γ + Ruxolitinib (JAK1/2 inhibitor) | Abolished expression | [6] |
| Cxcl10 | IFN-γ | Increased | [6] |
| Cxcl10 | IFN-γ + Ruxolitinib (JAK1/2 inhibitor) | Abolished expression | [6] |
| MHC Class II | IFN-γ | Increased | [6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the key experimental protocols used in the study of this compound.
Murine Model of Graft-versus-Host Disease (GVHD)
A common model to study the in vivo effects of this compound on gastrointestinal inflammation is the T-cell transfer-induced colitis model, which mimics aspects of GVHD.
Protocol:
-
T-Cell Isolation: Isolate CD4+ T-cells from the spleens of donor mice using magnetic-activated cell sorting (MACS). Further purify the CD4+CD45RBhigh population by fluorescence-activated cell sorting (FACS).
-
Recipient Mice: Use immunodeficient mice, such as SCID or Rag1-/-, as recipients to prevent rejection of the transferred T-cells.
-
T-Cell Transfer: Inject a defined number of CD4+CD45RBhigh T-cells (typically 0.5 x 10^6 cells) intravenously into the recipient mice.
-
Monitoring: Monitor the mice daily for signs of colitis, including body weight loss, diarrhea, and rectal bleeding.
-
Treatment: Once colitis is established (usually 2-3 weeks post-transfer), begin treatment with this compound or a vehicle control. Administration can be via intraperitoneal injection or oral gavage.
-
Endpoint Analysis: At the end of the study period, collect tissues for analysis. This includes:
-
Histopathology: Formalin-fix and paraffin-embed colon sections for Hematoxylin and Eosin (H&E) staining to assess inflammation and tissue damage.
-
Cytokine Analysis: Measure cytokine levels in serum or colon tissue homogenates using ELISA or multiplex assays.
-
Gene Expression: Isolate IECs from the colon and perform quantitative PCR (qPCR) or RNA sequencing to analyze the expression of inflammatory genes.
-
Intestinal Organoid Culture and Treatment
Intestinal organoids provide a valuable in vitro system to study the direct effects of this compound on the intestinal epithelium.
Protocol:
-
Crypt Isolation: Isolate intestinal crypts from the small intestine of mice.
-
Organoid Culture: Embed the isolated crypts in Matrigel and culture in a specialized organoid growth medium.
-
Treatment: Once organoids are established, treat them with IFN-γ to induce an inflammatory response. Co-treat with this compound or a vehicle control.
-
Analysis:
-
Gene Expression: Harvest the organoids and extract RNA for qPCR analysis of target genes such as Cxcl9, Cxcl10, and MHC class II components.
-
Protein Analysis: Perform western blotting or immunofluorescence to assess the phosphorylation status of STAT1 and other signaling proteins.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in protein levels and phosphorylation states, providing direct evidence of this compound's effect on the RIPK1 signaling pathway.
Protocol:
-
Cell Lysis: Lyse treated cells or organoids in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of RIPK1, JAK1, and STAT1.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Conclusion and Future Directions
This compound represents a highly promising, targeted therapeutic for gastrointestinal inflammatory disorders. Its specific inhibition of the RIPK1-JAK1-STAT1 signaling axis in intestinal epithelial cells offers a non-immunosuppressive approach to ameliorating gut inflammation. The data summarized in this guide underscore its potential and provide a foundation for further research and development.
Future studies should focus on:
-
Establishing a more detailed pharmacokinetic and pharmacodynamic profile of this compound.
-
Evaluating its efficacy in a broader range of preclinical models of IBD.
-
Investigating potential synergistic effects with other therapeutic agents.
-
Conducting safety and toxicology studies to support its progression towards clinical trials.
This technical guide serves as a valuable resource for scientists and clinicians working to advance the understanding and treatment of gastrointestinal inflammation. The targeted mechanism of this compound holds significant promise for improving the lives of patients with these challenging diseases.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Epithelial Gab1 calibrates RIPK3-dependent necroptosis to prevent intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental inflammatory bowel disease: insights into the host-microbiota dialogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Receptor-interacting protein 1 kinase inhibition therapeutically ameliorates experimental T cell-dependent colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting RIPK1 kinase for modulating inflammation in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Zharp1-163 as a dual inhibitor of ferroptosis and necroptosis for the treatment of inflammatory disorders and kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
The Nonimmunosuppressive Therapeutic Potential of Zharp1-211: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nonimmunosuppressive properties of Zharp1-211, a novel and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). All data and methodologies are based on preclinical findings, primarily from studies on Graft-versus-Host Disease (GVHD), offering a promising new therapeutic avenue that circumvents the broad immunosuppression characteristic of current treatments.
Core Mechanism of Action
This compound functions as a potent and selective kinase inhibitor of RIPK1.[1][2] Its therapeutic effect in the context of inflammatory conditions like GVHD is not achieved by suppressing systemic immune responses but by targeting a specific inflammatory signaling cascade within intestinal epithelial cells (IECs).[1][3][4] This targeted approach allows this compound to mitigate tissue damage without compromising the beneficial graft-versus-leukemia (GVL) effect, a critical advantage over conventional immunosuppressive agents.[3][4]
The key signaling pathway inhibited by this compound is initiated in IECs, where the RIPK1/RIPK3 complex associates with JAK1 to promote the phosphorylation and activation of STAT1.[3][5] This cascade, often amplified by interferon-gamma (IFN-γ) produced by alloreactive T cells, leads to the upregulation of T-cell-recruiting chemokines (such as CXCL9 and CXCL10) and Major Histocompatibility Complex (MHC) class II molecules.[3] This creates a destructive feed-forward loop of inflammation in the gut. This compound interrupts this cycle by inhibiting RIPK1 kinase activity, thereby reducing STAT1 activation and the subsequent expression of inflammatory mediators.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line / System | Description |
| RIPK1 EC50 | 53 nM | Not Specified | 50% effective concentration for RIPK1 inhibition. |
| RIPK1 Kd | 8.7 nM | Not Specified | Dissociation constant, indicating binding affinity to RIPK1. |
| Necroptosis EC50 | ~4.6 nM | HT-29 (Human Colon Cancer) | 50% effective concentration for blocking TNF-α-induced necroptosis. |
| Necroptosis EC50 | ~3.7 nM | L929 (Mouse Fibroblast) | 50% effective concentration for blocking TNF-α-induced necroptosis. |
Table 2: In Vivo Efficacy of this compound in a Murine GVHD Model (BALB/c → B6)
| Parameter | Observation | Treatment Details |
| GVHD Severity | Significantly reduced | 5 mg/kg; intraperitoneally; daily, starting from day 7 after transplant. |
| Survival | Significantly improved | 5 mg/kg; intraperitoneally; daily, starting from day 7 after transplant. |
| Intestinal Chemokine Expression | Significant reduction in Cxcl9 and Cxcl10 mRNA | Data from day 17 post-allogeneic hematopoietic stem cell transplantation (allo-HCT). |
| STAT1 Activation in IECs | Attenuated | This compound (100 nM; 2h) reduces IFN-γ-induced STAT1 activation in mouse intestinal crypt cells. |
| Graft-versus-Leukemia (GVL) Effect | Preserved | This compound treatment did not compromise the ability of the graft to eliminate leukemia cells. |
Signaling Pathways and Experimental Workflows
Visual representations of the core signaling pathway and a general experimental workflow are provided below using the DOT language for Graphviz.
Caption: this compound inhibits the RIPK1/RIPK3-JAK1-STAT1 inflammatory cascade in IECs.
Caption: General experimental workflow for testing this compound in a murine GVHD model.
Experimental Protocols
Disclaimer: The detailed, step-by-step protocols from the supplementary materials of the primary cited source, Yu et al., Blood (2023), were not directly accessible. The following protocols are representative, established methodologies compiled from the scientific literature for conducting the key experiments described.
Murine Model of Acute Graft-versus-Host Disease (GVHD)
This protocol describes a major histocompatibility complex (MHC)-mismatched bone marrow transplantation model (BALB/c donor into C57BL/6 recipient) to induce acute GVHD.
Materials:
-
Donor mice: BALB/c (H-2d)
-
Recipient mice: C57BL/6 (B6, H-2b), 8-12 weeks old
-
Sterile PBS, RPMI-1640 medium, Fetal Bovine Serum (FBS)
-
Red Blood Cell (RBC) Lysis Buffer
-
T-cell depletion kit (e.g., anti-CD90.2 magnetic beads)
-
X-ray irradiator
-
Insulin syringes
Procedure:
-
Donor Cell Preparation: a. Euthanize BALB/c donor mice and aseptically harvest femurs, tibias, and spleens. b. Flush bone marrow from femurs and tibias with RPMI medium using a syringe. Create a single-cell suspension by passing through a 70-µm cell strainer. c. Create a single-cell suspension from the spleens by mashing through a 70-µm cell strainer. d. Lyse red blood cells using RBC Lysis Buffer. Wash cells with PBS. e. Deplete T cells from the bone marrow suspension using an anti-CD90.2 magnetic bead kit according to the manufacturer's instructions to obtain T-cell-depleted bone marrow (TCD-BM). f. Isolate T cells from the splenocyte suspension using a nylon wool column or a pan-T cell isolation kit. g. Count viable cells using a hemocytometer and trypan blue exclusion. Resuspend cells in sterile PBS to the desired concentration (e.g., 5 x 10^7 TCD-BM cells/mL and 5 x 10^6 T cells/mL).
-
Recipient Conditioning and Transplantation: a. On day -1, lethally irradiate recipient B6 mice with a total dose of 950 cGy, delivered in two split doses separated by at least 3 hours to minimize toxicity. b. On day 0, transplant donor cells by injecting 100-200 µL of the cell suspension into the lateral tail vein. A typical transplant consists of 5 x 10^6 TCD-BM cells and 0.5-1 x 10^6 T cells per mouse.
-
Treatment and Monitoring: a. Beginning on day 7 post-transplant, administer this compound (e.g., 5 mg/kg) or vehicle control daily via intraperitoneal (IP) injection. b. Monitor mice daily for survival, weight loss, and clinical signs of GVHD (e.g., posture, activity, fur texture, skin integrity, diarrhea). Assign a clinical GVHD score. c. Euthanize mice at predetermined endpoints or when moribund. Collect blood, intestine, liver, and spleen for further analysis.
Intestinal Organoid and T-Cell Co-Culture
This protocol provides a framework for establishing an in vitro model of T-cell-mediated damage to intestinal epithelium.
Materials:
-
Mouse small intestine
-
Gentle Cell Dissociation Reagent
-
Advanced DMEM/F12 medium
-
Growth factors: EGF, Noggin, R-spondin
-
Matrigel
-
T cells isolated from a syngeneic or allogeneic mouse spleen
-
Co-culture medium (e.g., 50:50 mix of organoid medium and T-cell medium)
-
24-well or 96-well culture plates
Procedure:
-
Intestinal Organoid Culture: a. Isolate crypts from the mouse small intestine following established protocols. Briefly, mince the intestine, wash extensively, and incubate in a chelating agent (e.g., EDTA) to release crypts. b. Embed isolated crypts in Matrigel in a 24-well plate. c. After Matrigel polymerization, overlay with organoid growth medium containing EGF, Noggin, and R-spondin. Culture at 37°C and 5% CO2. d. Passage organoids every 5-7 days by mechanically disrupting them and re-plating in fresh Matrigel.
-
T-Cell Co-culture: a. Isolate T cells from the spleen of an allogeneic mouse (e.g., BALB/c if organoids are from a B6 mouse). b. Break up established intestinal organoids into smaller fragments. c. Resuspend organoid fragments and allogeneic T cells in co-culture medium at a desired ratio (e.g., 50,000 T cells per well with ~100-200 organoids). d. Plate the suspension in a 96-well plate. e. Culture for 24-72 hours. Assess organoid viability (e.g., using live/dead imaging with Calcein-AM/Propidium Iodide) and collect supernatant for cytokine/chemokine analysis.
Immunofluorescence Staining for Phosphorylated STAT1 (p-STAT1)
This protocol outlines the staining of intestinal tissue sections to visualize the activation of STAT1.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) or frozen intestinal tissue sections
-
Citrate buffer (pH 6.0) for antigen retrieval
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum, 1% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-STAT1 (Tyr701)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI nuclear counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration (for FFPE sections): a. Immerse slides in xylene (2x, 5 min each). b. Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 min each). c. Rinse in distilled water.
-
Antigen Retrieval: a. Immerse slides in citrate buffer and heat in a pressure cooker or water bath at 95-100°C for 20 minutes. b. Allow slides to cool to room temperature.
-
Staining: a. Rinse slides in PBS. b. Permeabilize sections with permeabilization buffer for 10 minutes. c. Wash with PBS (3x, 5 min each). d. Block with blocking buffer for 1 hour at room temperature in a humidified chamber. e. Incubate with primary anti-p-STAT1 antibody (diluted in blocking buffer) overnight at 4°C. f. Wash with PBS (3x, 5 min each). g. Incubate with fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light. h. Wash with PBS (3x, 5 min each), protected from light.
-
Mounting and Imaging: a. Counterstain nuclei with DAPI for 5 minutes. b. Rinse with PBS. c. Mount coverslip using anti-fade mounting medium. d. Image using a fluorescence or confocal microscope. The p-STAT1 signal will typically be localized to the nucleus upon activation.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel RIPK1 inhibitor attenuates GVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Zharp1-211: A Potent and Selective RIPK1 Inhibitor for Modulating Necroptosis and Intestinal Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, is increasingly recognized as a critical pathway in the pathogenesis of various inflammatory diseases and tissue injury. Receptor-interacting protein kinase 1 (RIPK1) is a key upstream kinase that governs the initiation of the necroptotic cascade. This whitepaper provides a comprehensive technical overview of Zharp1-211, a novel, potent, and selective inhibitor of RIPK1 kinase activity. We delve into its mechanism of action in the context of necroptosis, present its efficacy in cellular and preclinical models, and provide detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry who are focused on the therapeutic potential of targeting necroptosis.
Introduction to Necroptosis and the Role of RIPK1
Necroptosis is a lytic and pro-inflammatory form of programmed cell death that is executed independently of caspases.[1] It is morphologically characterized by cell swelling and rupture of the plasma membrane, leading to the release of damage-associated molecular patterns (DAMPs) that can trigger or amplify inflammation.[1] The core signaling pathway of necroptosis involves a series of serine/threonine kinases. A central player in this pathway is Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1]
Under conditions where caspase-8 is inhibited or absent, stimuli such as tumor necrosis factor-alpha (TNF-α) can trigger the kinase activity of RIPK1.[1][2] Activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional amyloid-like signaling complex known as the necrosome.[1][3] RIPK3, in turn, phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), the terminal effector of the necroptosis pathway.[1] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane disruption and cell death.[1][3]
Beyond its role in executing cell death, the kinase activity of RIPK1 has been implicated in mediating inflammatory responses independent of necroptosis, highlighting its multifaceted role in disease pathogenesis.[4][5] Given its critical role, the kinase activity of RIPK1 has emerged as a promising therapeutic target for a range of inflammatory conditions, including graft-versus-host disease (GVHD), neurodegenerative diseases, and ischemia-reperfusion injury.[3][6]
This compound: A Selective RIPK1 Kinase Inhibitor
This compound is a novel small molecule inhibitor that has been identified as a potent and selective inhibitor of RIPK1 kinase activity.[7][8] It is an analog of the previously developed compound PK68.[1] Molecular docking and selectivity analyses have demonstrated that this compound targets the ATP-binding pocket of RIPK1 in its inactive DLG (Asp156-Leu157-Gly158)-out conformation.[1] This specific binding mode contributes to its high potency and selectivity for RIPK1.
Quantitative Data on this compound Activity
The inhibitory potency and binding affinity of this compound have been quantitatively characterized in various assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Condition | Reference |
| EC50 (RIPK1 Inhibition) | 53 nM | In vitro kinase assay | N/A | [7] |
| Kd (Binding Affinity to RIPK1) | 8.7 nM | Biophysical assay | N/A | [7] |
| EC50 (Necroptosis Inhibition) | ~4.6 nM | HT-29 (human colon cancer) | TNF-α-induced | [7] |
| EC50 (Necroptosis Inhibition) | ~3.7 nM | L929 (mouse fibroblast) | TNF-α-induced | [7] |
Table 2: In Vivo Efficacy of this compound
| Model | Dosage and Administration | Key Finding | Reference |
| Murine model of Graft-versus-Host Disease (GVHD) | 5 mg/kg; intraperitoneal; daily | Reduced GVHD severity and improved survival | [7] |
Mechanism of Action: Inhibition of Necroptosis and Beyond
This compound exerts its primary effect by directly inhibiting the kinase activity of RIPK1, thereby blocking the initial step in the necroptosis cascade. This prevents the subsequent phosphorylation of RIPK3 and MLKL, ultimately inhibiting necroptotic cell death.
Beyond its direct role in necroptosis, this compound has been shown to have significant anti-inflammatory effects through a non-immunosuppressive mechanism. In the context of GVHD, this compound reduces the activation of the JAK/STAT1 signaling pathway in intestinal epithelial cells (IECs).[4] This leads to a decrease in the expression of chemokines and MHC class II molecules, which in turn reduces the recruitment and activation of alloreactive T-cells, thereby restoring intestinal homeostasis.[4][8] This suggests that this compound can uncouple the inflammatory signaling function of RIPK1 from its role in cell death.
Signaling Pathway Diagram
The following diagram illustrates the canonical necroptosis pathway and the points of intervention by this compound, as well as its impact on the associated inflammatory signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effect of this compound on necroptosis and related signaling pathways.
Induction and Inhibition of Necroptosis in Cell Culture
This protocol describes the induction of necroptosis in HT-29 or L929 cells and its inhibition by this compound.
Materials:
-
HT-29 or L929 cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Human or Mouse TNF-α (stock solution in sterile water or PBS)
-
z-VAD-FMK (pan-caspase inhibitor, stock solution in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed HT-29 or L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 50 µL of the this compound dilutions. Include a vehicle control (DMSO). Incubate for 2 hours at 37°C.
-
Induction of Necroptosis: Prepare a 2X solution of TNF-α and z-VAD-FMK in complete culture medium. For L929 cells, a final concentration of 40 ng/mL TNF-α and 20 µM z-VAD-FMK is effective.[4] For HT-29 cells, similar concentrations can be used as a starting point. Add 50 µL of this induction solution to each well.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Cell Viability Assessment:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated, non-induced control to calculate the percentage of cell viability. Plot the results and determine the EC50 value for this compound.
Western Blot Analysis of Necroptosis Signaling Proteins
This protocol details the detection of phosphorylated RIPK1, RIPK3, and MLKL by western blotting.
Materials:
-
6-well tissue culture plates
-
Cells (e.g., HT-29 or L929)
-
This compound, TNF-α, z-VAD-FMK
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-RIPK1, anti-p-RIPK3, anti-p-MLKL, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and necroptosis inducers as described in section 4.1.
-
Cell Lysis: After the desired incubation time (e.g., 4-8 hours for phosphorylation events), wash the cells with ice-cold PBS and lyse them in supplemented RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Experimental Workflow Diagram
The following diagram outlines the general workflow for investigating the effects of this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for diseases driven by necroptosis and associated inflammation. Its high potency and selectivity for RIPK1 kinase make it a valuable tool for dissecting the complex roles of this kinase in health and disease. The dual mechanism of action, encompassing both the direct inhibition of necroptotic cell death and the modulation of inflammatory signaling pathways, positions this compound as a promising therapeutic candidate for a variety of clinical indications, particularly those involving intestinal inflammation such as GVHD. The experimental protocols and data presented in this whitepaper provide a solid foundation for further investigation into the therapeutic potential of this compound and the broader field of necroptosis inhibition.
References
- 1. ch.promega.com [ch.promega.com]
- 2. promega.com [promega.com]
- 3. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 4. promega.com [promega.com]
- 5. Human Intestinal Organoid Culture Protocol | Bio-Techne [bio-techne.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Investigating the Selectivity of Zharp1-211 for RIPK1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Zharp1-211, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). We will explore its mechanism of action, binding affinity, and selectivity profile, supported by quantitative data, detailed experimental protocols, and pathway visualizations. This document is intended to serve as a comprehensive resource for professionals investigating RIPK1-mediated signaling in inflammation, cell death, and associated pathologies.
Executive Summary
Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular stress, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Its kinase activity is a key driver of inflammatory diseases, making it a prime therapeutic target. This compound has emerged as a highly selective, next-generation RIPK1 inhibitor.[3][4] This compound operates as a Type II kinase inhibitor, targeting an inactive conformation of RIPK1 to achieve both high potency and a favorable selectivity profile against the broader human kinome.[1][3] Data indicates that this compound effectively blocks RIPK1-mediated necroptosis and inflammatory signaling at low nanomolar concentrations while exhibiting minimal off-target effects.[3][5]
Mechanism of Action
This compound is classified as a Type II kinase inhibitor. Unlike Type I inhibitors that bind to the active "DFG-in" conformation of the kinase ATP-binding site, Type II inhibitors stabilize the inactive "DFG-out" conformation.[1] Molecular docking studies reveal that this compound targets the ATP-binding pocket of RIPK1 while it is in this inactive state.[1] This mechanism of action contributes significantly to its high selectivity, as the inactive conformation and the adjacent allosteric pocket it occupies are less conserved across the kinome compared to the highly conserved active ATP-binding site.[6][7]
Quantitative Data on Potency and Selectivity
The efficacy and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key metrics.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | Value | Description | Source |
| Kd vs. RIPK1 | 8.7 nM | Dissociation constant, a measure of binding affinity to RIPK1. | [5] |
| EC50 | 53 nM | Half-maximal effective concentration in a general kinase assay. | [5] |
Table 2: Cell-Based Functional Activity
| Assay | Cell Line | Value | Description | Source |
| Necroptosis Inhibition | HT-29 (Human Colon Cancer) | ~4.6 nM | EC50 for blocking TNF-α-induced necroptosis. | [5] |
| Necroptosis Inhibition | L929 (Mouse Fibroblast) | ~3.7 nM | EC50 for blocking TNF-α-induced necroptosis. | [5] |
| STAT1 Activation | Mouse Intestinal Crypt Cells | 100 nM (concentration used) | Effectively reduces IFN-γ-induced STAT1 activation. | [5] |
Table 3: Selectivity Profile
| Target(s) | Method | Result | Implication | Source |
| Human Kinome (468 kinases) | Kinase Panel Screen (at 10 µM) | Highly selective for RIPK1 | Low probability of off-target effects via other kinases. | [3] |
| RIPK3 | Kinase Assay | No significant inhibition | This compound does not affect the kinase activity of the downstream partner RIPK3. | [3] |
| CYP Isozymes & hERG Channel | In Vitro Safety Panels | Minimal inhibitory effects | Favorable drug safety and metabolism profile. | [3] |
Signaling Pathways Modulated by this compound
This compound intervenes in key inflammatory and cell death signaling cascades. The following diagrams illustrate these pathways and the point of inhibition.
RIPK1-Mediated Necroptosis Pathway
In response to stimuli like TNF-α, and when apoptosis is blocked, RIPK1 kinase activity initiates the formation of the "necrosome" complex with RIPK3. This leads to the phosphorylation and activation of MLKL, the executioner protein of necroptosis, which oligomerizes and translocates to the plasma membrane, causing cell lysis.[1][8] this compound directly inhibits the kinase activity of RIPK1, preventing these downstream events.
Caption: RIPK1-mediated necroptosis pathway and this compound inhibition point.
RIPK1/JAK1/STAT1 Inflammatory Pathway in GVHD
In the context of Graft-versus-Host Disease (GVHD), particularly in intestinal epithelial cells (IECs), a non-necroptotic signaling function of RIPK1 has been identified. Here, RIPK1 and RIPK3 form a complex with JAK1, leading to STAT1 activation and the subsequent transcription of inflammatory chemokines and MHC class II molecules.[3][9] This creates a feed-forward inflammatory loop amplified by IFN-γ from T-cells.[3]
Caption: RIPK1/JAK1/STAT1 inflammatory signaling axis inhibited by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and potency of this compound.
Cell-Based Necroptosis Inhibition Assay
This assay quantifies the ability of this compound to prevent necroptotic cell death in a cellular context.
-
Objective: To determine the EC50 of this compound for the inhibition of induced necroptosis.
-
Materials:
-
Cell Line: HT-29 (human) or L929 (murine) cells.
-
Reagents: TNF-α, Smac mimetic (e.g., BV6), pan-caspase inhibitor (e.g., z-VAD-FMK).
-
Assay Kit: Cell viability reagent (e.g., CellTiter-Glo®).
-
Instruments: Plate reader for luminescence.
-
-
Methodology:
-
Cell Plating: Seed HT-29 or L929 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare a serial dilution of this compound. Pre-treat the cells with varying concentrations of the compound for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
Necroptosis Induction: Add a cocktail of TNF-α, Smac mimetic, and z-VAD-FMK to all wells except the untreated controls to induce necroptosis.
-
Incubation: Incubate the plates for a defined period (e.g., 8-24 hours).
-
Viability Measurement: Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol. This reagent measures ATP levels as an indicator of cell viability.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the positive (vehicle + necroptosis stimuli) and negative (vehicle only) controls. Plot the normalized cell viability against the log concentration of this compound and fit a dose-response curve to calculate the EC50 value.
-
Caption: Workflow for the cell-based necroptosis inhibition assay.
In Vitro Kinase Selectivity Profiling
This experiment assesses the specificity of this compound by screening it against a large panel of purified kinases.
-
Objective: To determine the inhibitory activity of this compound against a broad range of kinases to establish its selectivity profile.
-
Materials:
-
Recombinant human kinases (e.g., a panel of 468 kinases).
-
Substrates and ATP.
-
This compound at a fixed concentration (e.g., 10 µM).
-
Assay Platform (e.g., ADP-Glo™ Kinase Assay, which measures ATP consumption).
-
-
Methodology:
-
Assay Preparation: In a multi-well plate, combine each individual kinase with its specific substrate and ATP in a reaction buffer.
-
Compound Addition: Add this compound at a final concentration of 10 µM to each well. Include appropriate positive and negative controls.
-
Kinase Reaction: Incubate the plates to allow the kinase reaction to proceed.
-
Signal Detection: Stop the reaction and add the detection reagents. For an ADP-Glo™ assay, this involves first adding a reagent to deplete unused ATP, then adding a second reagent to convert the ADP produced into ATP, which is then measured via a luciferase-based reaction.
-
Data Acquisition: Measure the luminescent signal, which is proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. A high percent inhibition indicates an off-target interaction. The selectivity is determined by the small number of kinases that are significantly inhibited by this compound.
-
Western Blot for Phospho-Protein Inhibition
This method visualizes the direct impact of this compound on the phosphorylation status of key proteins in the signaling cascade.
-
Objective: To confirm that this compound inhibits the phosphorylation of RIPK1 and its downstream targets (e.g., RIPK3, MLKL, STAT1).
-
Materials:
-
Cell line (e.g., HT-29, intestinal crypt cells).
-
Stimuli (e.g., TNF-α/Smac/zVAD or IFN-γ).
-
This compound.
-
Lysis buffer, antibodies (e.g., anti-p-RIPK1, anti-p-STAT1, total protein antibodies), SDS-PAGE equipment, and Western blot imaging system.
-
-
Methodology:
-
Cell Treatment: Culture and treat cells with this compound or vehicle, followed by stimulation to activate the target pathway.
-
Cell Lysis: Harvest cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-RIPK1 Ser166). Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Apply a chemiluminescent substrate and capture the signal with an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total protein to confirm equal loading.
-
Analysis: Compare the band intensity of the phosphorylated protein in the this compound-treated samples to the stimulated control to assess the degree of inhibition.
-
Conclusion
This compound is a potent and highly selective Type II inhibitor of RIPK1. Quantitative data demonstrates its ability to bind and inhibit RIPK1 at low nanomolar concentrations. This potent activity translates to the effective blockade of both necroptotic cell death and RIPK1-dependent inflammatory signaling in cellular models. Crucially, its selectivity, confirmed against a broad panel of kinases, minimizes the potential for off-target effects, positioning this compound as a valuable chemical probe for studying RIPK1 biology and a promising candidate for further therapeutic development in RIPK1-driven diseases.
References
- 1. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 in the inflammatory response and sepsis: Recent advances, drug discovery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Zharp1-163 as a dual inhibitor of ferroptosis and necroptosis for the treatment of inflammatory disorders and kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Methodological & Application
Application Notes and Protocols for Zharp1-211 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of Zharp1-211, a selective and potent RIPK1 inhibitor. The primary application detailed is in a murine model of graft-versus-host disease (GVHD), a significant complication in allogeneic hematopoietic stem cell transplantation.
Scientific Background
This compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). In the context of GVHD, particularly in the gastrointestinal (GI) tract, this compound has been shown to be effective in reducing disease severity.[1][2][3] The underlying mechanism involves the modulation of an inflammatory cascade in intestinal epithelial cells (IECs).[1][2] Alloreactive T-cell-produced interferon-gamma (IFN-γ) enhances the action of a RIPK1/RIPK3 complex in IECs. This complex then associates with JAK1 to promote the phosphorylation and activation of STAT1.[1][2] Activated STAT1 leads to the increased expression of T-cell-recruiting chemokines and Major Histocompatibility Complex (MHC) class II molecules, which amplifies the alloreactive T-cell response and subsequent tissue damage.[1][2][3] this compound, by inhibiting RIPK1, disrupts this signaling pathway, thereby reducing the inflammatory response and restoring intestinal homeostasis.[1][2] Notably, this action is achieved without compromising the beneficial graft-versus-leukemia (GVL) effect.[1][3]
Key Signaling Pathway: RIPK1/JAK1/STAT1 Axis in GVHD
The signaling cascade modulated by this compound in intestinal epithelial cells during GVHD is depicted below.
In Vivo Experimental Protocol: Murine Model of GVHD
This protocol outlines a general procedure for evaluating the efficacy of this compound in a murine model of acute GVHD. Specific parameters such as mouse strains, cell numbers, and irradiation doses may require optimization based on institutional guidelines and experimental goals.
1. Animal Models:
-
Donors: C57BL/6 mice are commonly used as allogeneic donors.
-
Recipients: BALB/c mice are typically used as recipients in this model.
2. Induction of Acute GVHD:
-
Irradiation: On the day of transplantation (Day 0), recipient BALB/c mice receive lethal total body irradiation to ablate the host hematopoietic system. This is often administered in a split dose.
-
Cell Transplantation: Following irradiation, recipient mice are intravenously injected with a combination of T-cell depleted bone marrow cells and splenocytes from the donor C57BL/6 mice. The inclusion of splenocytes, which contain mature T-cells, is crucial for inducing GVHD.
3. This compound Administration:
-
Formulation: this compound should be formulated in a vehicle suitable for in vivo administration (e.g., a solution of DMSO, Tween 80, and saline).
-
Dosing and Route: While the exact published dose is not specified in the provided search results, a starting point for a novel small molecule inhibitor in such a model could be in the range of 10-50 mg/kg, administered via intraperitoneal (IP) injection or oral gavage.
-
Treatment Schedule: Treatment with this compound or vehicle control should commence at a clinically relevant time point, for instance, 7 days post-transplantation when GVHD is established.[2] Administration should continue daily until the experimental endpoint.
4. Monitoring and Endpoints:
-
Survival: Mice should be monitored daily for survival.
-
GVHD Clinical Score: Assess and score mice 2-3 times per week for clinical signs of GVHD, including weight loss, posture (hunching), activity, fur texture, and skin integrity.
-
Histopathology: At the end of the study, or upon euthanasia, target organs such as the intestine, liver, and skin should be harvested, fixed in formalin, and embedded in paraffin for histological analysis (e.g., H&E staining) to assess the degree of tissue damage and immune cell infiltration.
-
Immunophenotyping: Spleen and mesenteric lymph nodes can be harvested to analyze T-cell populations and activation status by flow cytometry.
-
Cytokine/Chemokine Analysis: Blood can be collected to measure the levels of inflammatory cytokines and chemokines.
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo study of this compound in a murine GVHD model.
Data Presentation
The following table summarizes the expected quantitative outcomes from an in vivo study of this compound in a GVHD model, based on published findings.
| Parameter | Vehicle Control Group | This compound Treatment Group | Expected Outcome |
| Median Survival | ~20-30 days | Significantly Increased | This compound is expected to improve survival. |
| GVHD Clinical Score | High (e.g., >4) | Significantly Reduced | This compound should ameliorate clinical signs of GVHD. |
| Body Weight | Significant Loss (>20%) | Maintained or Reduced Loss | Treatment is expected to prevent severe weight loss. |
| Intestinal Histopathology Score | High (Severe Damage) | Significantly Reduced | This compound should protect against intestinal damage. |
| Chemokine (e.g., CXCL9/10) mRNA in Colon | High Expression | Significantly Reduced | Inhibition of the RIPK1 pathway reduces chemokine expression. |
| MHC Class II Expression in IECs | High Expression | Significantly Reduced | This compound is expected to decrease antigen presentation by IECs. |
| Graft-versus-Leukemia (GVL) Effect | Maintained | Maintained | This compound is not expected to impair the anti-tumor effects of the graft. |
Note: The values presented in this table are illustrative and will vary depending on the specific experimental conditions.
Conclusion
This compound represents a promising therapeutic agent for the treatment of GVHD. Its targeted mechanism of action within intestinal epithelial cells offers the potential for a non-immunosuppressive strategy to control this severe complication of allogeneic hematopoietic stem cell transplantation. The protocols and information provided here serve as a guide for the preclinical in vivo evaluation of this compound.
References
Application Notes: Utilizing Zharp1-211 in Mouse Models of Graft-versus-Host Disease
Introduction
Graft-versus-Host Disease (GVHD) is a severe, often life-threatening complication following allogeneic hematopoietic stem cell transplantation (allo-HCT). The pathophysiology is driven by donor T cells attacking recipient tissues, with the gastrointestinal (GI) tract being a primary target. Intestinal epithelial cells (IECs) play a crucial role in the amplification of GVHD by releasing inflammatory signals that recruit more immune cells, creating a destructive feed-forward loop.[1][2] Zharp1-211 is a novel, potent, and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death.[1][3][4] In preclinical mouse models, this compound has demonstrated significant efficacy in mitigating GVHD without causing broad immunosuppression, thus preserving the beneficial graft-versus-leukemia (GVL) effect.[1][2][5]
Mechanism of Action
This compound operates through a nonimmunosuppressive mechanism by specifically targeting RIPK1 kinase activity within the recipient's intestinal epithelial cells.[1][2] In the context of GVHD, alloreactive donor T cells produce interferon-gamma (IFN-γ), which stimulates IECs. This stimulation leads to the formation of a signaling complex involving RIPK1, RIPK3, and JAK1.[1][5] This complex promotes the activation of STAT1, a transcription factor that upregulates the expression of genes encoding T-cell-recruiting chemokines (e.g., CXCL9, CXCL10) and Major Histocompatibility Complex (MHC) class II molecules.[1][5] By inhibiting RIPK1, this compound disrupts this inflammatory cascade, reducing chemokine expression, decreasing T-cell infiltration into the gut, and restoring intestinal homeostasis.[1][3] This targeted action avoids the systemic immunosuppression and bone marrow suppression associated with other GVHD treatments like JAK1/2 inhibitors.[2][6]
Experimental Protocols
1. Murine Model of Acute GVHD (BALB/c → B6)
This protocol describes a standard major MHC-mismatched model to induce acute GVHD.
-
Animals:
-
Donors: BALB/c mice (H-2d)
-
Recipients: C57BL/6 (B6) mice (H-2b), typically 8-12 weeks old.
-
-
Irradiation:
-
On Day -1 (one day before transplantation), lethally irradiate recipient B6 mice. A common method is a split dose of total body irradiation (e.g., 900-1100 cGy, delivered in two fractions separated by at least 3 hours) to minimize GI toxicity.
-
-
Cell Preparation (Day 0):
-
Euthanize donor BALB/c mice and aseptically harvest spleens and bone marrow from femurs and tibias.
-
Prepare a single-cell suspension from the spleens to isolate T cells. T cell purification can be achieved using nylon wool columns or magnetic-activated cell sorting (MACS) with CD4+ and CD8+ microbeads.
-
Prepare a single-cell suspension from the bone marrow. Deplete T cells from the bone marrow suspension (TCD-BM) using anti-Thy1.2 or anti-CD3e antibodies and complement, or using MACS.
-
-
Transplantation (Day 0):
-
Resuspend the purified donor T cells and TCD-BM in sterile saline or PBS.
-
Inject recipient mice intravenously (i.v.) via the tail vein with a combination of donor cells. A typical combination is 5 x 10^6 TCD-BM cells co-injected with 0.5-1 x 10^6 splenic T cells.[7]
-
-
Monitoring:
-
Monitor mice daily for survival.
-
Assess GVHD clinical severity at least twice weekly by scoring for weight loss, posture (hunching), activity, fur texture, and skin integrity.[7]
-
2. This compound Preparation and Administration Protocol
-
Reagent: this compound (e.g., MedChemExpress, HY-161060).
-
Preparation of Stock Solution:
-
This compound is soluble in DMSO. Prepare a stock solution (e.g., 12.5 mg/mL) in 100% DMSO.
-
Store the stock solution in aliquots at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[4]
-
-
Preparation of Working Solution for Injection:
-
For a final injection volume of 200 µL per mouse (assuming a 25g mouse and 5 mg/kg dose), the required dose is 0.125 mg.
-
On the day of injection, dilute the DMSO stock solution. A recommended vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO, PEG300, Tween-80, and saline, or 20% SBE-β-CD in saline.[4]
-
Example dilution: Add 10 µL of 12.5 mg/mL DMSO stock to 190 µL of 20% SBE-β-CD in saline to get a final concentration of 0.625 mg/mL. An injection of 200 µL of this solution delivers 0.125 mg. Ensure the final DMSO concentration is low (e.g., <5%) to minimize toxicity.
-
-
Administration:
Data Presentation: Summary of this compound Efficacy
The following tables summarize the expected outcomes based on published findings for this compound in the BALB/c → B6 GVHD model.[1][4]
Table 1: Survival and Clinical GVHD Score
| Treatment Group | Median Survival | GVHD Clinical Score at Day 14 | Key Finding |
| Vehicle Control | ~15-20 Days | High (Severe Symptoms) | Rapid onset of severe GVHD leading to mortality. |
| This compound (5 mg/kg) | Significantly Extended | Significantly Reduced | This compound treatment markedly improves survival and reduces clinical signs of GVHD.[4] |
Table 2: Effect on Intestinal Inflammation and Homeostasis
| Parameter | Vehicle Control Group | This compound Group | Mechanism of Improvement |
| Intestinal Histopathology | Severe crypt destruction, inflammatory infiltrate | Preserved intestinal architecture | Reduction of T-cell mediated tissue damage.[2] |
| STAT1 Activation (pSTAT1) | Highly elevated in IECs | Markedly reduced | Inhibition of the RIPK1/JAK1 signaling axis.[1][4] |
| Chemokine mRNA (Colon) | Upregulated (e.g., Cxcl9, Cxcl10) | Expression levels reduced | Decreased STAT1-mediated transcription of inflammatory genes.[5] |
| MHC Class II Expression | Upregulated on IECs | Expression levels reduced | Interruption of the feed-forward loop of antigen presentation to donor T cells.[2][3] |
| Graft-vs-Leukemia (GVL) | N/A | Preserved | This compound does not impair the anti-tumor activity of donor T cells.[1][2][5] |
This compound represents a promising therapeutic agent for GVHD, offering a targeted, non-immunosuppressive approach to ameliorate disease, particularly in the GI tract. The protocols and data presented here provide a comprehensive guide for researchers looking to investigate the utility of this compound in preclinical mouse models of GVHD. Its unique mechanism of restoring intestinal homeostasis while preserving the GVL effect makes it a compelling candidate for further development.[2][6]
References
- 1. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel RIPK1 inhibitor attenuates GVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Zharp1-211 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical research applications of Zharp1-211, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information is compiled from peer-reviewed research and is intended to guide the design and execution of experiments utilizing this compound.
Introduction to this compound
This compound is a novel, selective, and potent small molecule inhibitor of RIPK1 kinase.[1][2][3][4] It functions by targeting the ATP-binding pocket within the inactive DLG (Asp-Leu-Gly)-out conformation of RIPK1.[5] Research has primarily focused on its therapeutic potential in inflammatory conditions, particularly in the context of Graft-versus-Host Disease (GVHD), where it demonstrates a non-immunosuppressive mechanism of action.[1][3][6][7][8] Unlike broader immunosuppressants, this compound appears to spare T-cell function, which is a significant advantage in maintaining the beneficial graft-versus-leukemia (GVL) effect in transplantation models.[1][3][7][8]
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by modulating a specific inflammatory signaling cascade within intestinal epithelial cells (IECs). In the context of GVHD, alloreactive T-cell-produced interferon-gamma (IFN-γ) triggers a feed-forward inflammatory loop.[1][4] RIPK1, in cooperation with RIPK3, forms a complex with Janus kinase 1 (JAK1) to promote the phosphorylation and activation of Signal Transducer and Activator of Transcription 1 (STAT1).[1][3][4][9][10] Activated STAT1 then upregulates the expression of T-cell recruiting chemokines and Major Histocompatibility Complex (MHC) class II molecules, which perpetuates the inflammatory response and leads to tissue damage.[1][3][4][9][10] this compound disrupts this pathway by directly inhibiting the kinase activity of RIPK1.[1][3][4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies. This information is crucial for dose selection and experimental design.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| TNF-α-induced Necroptosis | Human HT-29 (colon adenocarcinoma) | EC50 | ~4.6 nM | [6] |
| TNF-α-induced Necroptosis | Mouse L929 (fibrosarcoma) | EC50 | ~3.7 nM | [6] |
| IFN-γ-induced STAT1 Activation | Mouse Intestinal Crypt Cells | Effective Concentration | 100 nM | [6] |
Table 2: In Vivo Dosage and Administration
| Animal Model | Condition | Dosage | Administration Route | Frequency | Starting Time Point | Reference |
| Murine | Graft-versus-Host Disease (GVHD) | 5 mg/kg | Intraperitoneal (i.p.) | Daily | Day 7 post allo-HCT | [6] |
Table 3: Physicochemical and Pharmacokinetic Properties (Qualitative)
| Property | Observation | Reference |
| Physicochemical Properties | Favorable | [6] |
| In Vitro Safety Profile | Minimal inhibition of CYP isozymes and hERG channels | [6] |
| Pharmacokinetics (Mice & Rats) | Excellent profiles | [6] |
Note: Detailed quantitative pharmacokinetic data (e.g., Cmax, Tmax, half-life) are reported to be available in the supplementary materials of the primary research publication by Yu et al., Blood 2023.[6]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound, adapted from established methodologies.
This compound Stock Solution and Formulation for In Vivo Administration
Objective: To prepare this compound for administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
Protocol:
-
Prepare a stock solution of this compound at 12.5 mg/mL in sterile DMSO.
-
For in vivo administration, dilute the stock solution in sterile corn oil to the final desired concentration (e.g., for a 5 mg/kg dose in a 20g mouse, the injection volume is typically 100-200 µL).
-
Vortex the solution thoroughly before each use to ensure a uniform suspension.
-
Administer the prepared solution to the animals via intraperitoneal injection.
In Vitro Necroptosis Inhibition Assay
Objective: To assess the potency of this compound in inhibiting TNF-α-induced necroptosis in HT-29 cells.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α), human
-
Smac mimetic (IAP antagonist)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
Protocol:
-
Seed HT-29 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Pre-incubate the cells with this compound for 2 hours at 37°C.
-
Prepare a necroptosis-inducing cocktail containing TNF-α (final concentration ~20-40 ng/mL), Smac mimetic (final concentration ~100 nM), and z-VAD-FMK (final concentration ~20 µM) in complete growth medium.
-
Add the necroptosis-inducing cocktail to the wells containing the this compound-treated cells.
-
Incubate the plate for 24-48 hours at 37°C.
-
Measure cell viability according to the manufacturer's protocol for the chosen viability reagent.
-
Plot the cell viability against the log concentration of this compound and determine the EC50 value using non-linear regression analysis.
Murine Model of Acute GVHD and this compound Treatment
Objective: To evaluate the efficacy of this compound in a preclinical model of acute GVHD.
Materials:
-
Donor mice (e.g., BALB/c)
-
Recipient mice (e.g., C57BL/6)
-
Irradiation source
-
T-cell depletion reagents (if necessary)
-
This compound formulated for in vivo use
-
Clinical scoring sheet for GVHD
Protocol:
-
Induction of GVHD:
-
Lethally irradiate recipient mice (e.g., C57BL/6) to ablate the host hematopoietic system. The irradiation dose should be optimized for the specific mouse strain and source.
-
Isolate bone marrow cells and splenocytes (as a source of T cells) from donor mice (e.g., BALB/c).
-
Inject a combination of donor bone marrow cells and T cells (e.g., purified CD4+ T cells or total splenocytes) intravenously into the irradiated recipient mice. The cell numbers should be optimized to induce a consistent and lethal acute GVHD.
-
-
This compound Treatment:
-
Beginning on day 7 post-transplantation, administer this compound (5 mg/kg) or vehicle control (e.g., corn oil) via intraperitoneal injection daily.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice daily for signs of GVHD, including weight loss, posture, activity, fur texture, and skin integrity. Assign a clinical GVHD score.
-
Record survival data.
-
At the end of the study or at specified time points, collect tissues (e.g., intestine, liver, spleen) for histological analysis to assess GVHD pathology.
-
Analyze immune cell populations in the spleen and other organs by flow cytometry.
-
Measure serum cytokine levels by ELISA or multiplex assay.
-
Western Blot for Phospho-STAT1 in Intestinal Organoids
Objective: To determine the effect of this compound on IFN-γ-induced STAT1 phosphorylation in intestinal organoids.
Materials:
-
Murine or human intestinal organoids
-
Organoid culture medium
-
Recombinant IFN-γ
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-total STAT1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Culture intestinal organoids according to established protocols.
-
Pre-treat the organoids with this compound (e.g., 100 nM) for 2 hours.
-
Stimulate the organoids with IFN-γ (e.g., 10 ng/mL) for 15-30 minutes.
-
Wash the organoids with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-STAT1 signal to total STAT1 and the loading control.
Concluding Remarks
This compound is a promising research tool for investigating the role of RIPK1 in inflammatory diseases. Its selective, non-immunosuppressive mechanism of action makes it particularly relevant for studies on GVHD and other conditions where preserving T-cell function is desirable. The protocols provided herein should serve as a valuable resource for researchers initiating studies with this compound. As with any experimental work, optimization of concentrations, time points, and specific model parameters is recommended.
References
- 1. Modeling chronic graft versus host disease in mice using allogeneic bone marrow and splenocyte transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel RIPK1 inhibitor attenuates GVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. In Vitro Synergistic Inhibition of HT-29 Proliferation and 2H-11 and HUVEC Tubulogenesis by Bacopaside I and II Is Associated with Ca2+ Flux and Loss of Plasma Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Zharp1-211 in Intestinal Organoid Cultures
For research use only.
Introduction
Zharp1-211 is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] In the context of intestinal epithelial cells (IECs), this compound has been demonstrated to restore intestinal homeostasis by mitigating inflammatory responses.[2][3] Specifically, it curtails the JAK/STAT1-mediated expression of chemokines and Major Histocompatibility Complex (MHC) class II molecules.[2][3] This makes this compound a valuable tool for studying inflammatory signaling pathways in intestinal organoid models, particularly for research related to conditions such as graft-versus-host disease (GVHD) and other inflammatory gastrointestinal diseases.[1][2][3]
Intestinal organoids, as a physiologically relevant in vitro model system, recapitulate the cellular organization and functionality of the intestinal epithelium.[4][5] The application of this compound in these cultures allows for the precise investigation of its therapeutic potential and the underlying molecular mechanisms in a human-relevant context.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Condition | Reference |
| EC50 | 53 nM | - | RIPK1 Kinase Inhibition | [1] |
| Kd | 8.7 nM | - | RIPK1 Binding | [1] |
| EC50 | ~4.6 nM | HT-29 (human colon cancer cells) | TNF-α-induced necroptosis | [1] |
| EC50 | ~3.7 nM | L929 (mouse fibroblast cells) | TNF-α-induced necroptosis | [1] |
| Effective Concentration | 100 nM | Mouse intestinal crypt cells | Reduction of IFN-γ-induced STAT1 activation (2-hour treatment) | [1] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in intestinal epithelial cells. In inflammatory conditions, interferon-gamma (IFN-γ) can activate a signaling cascade involving RIPK1 and RIPK3, which then complexes with JAK1 to promote the phosphorylation and activation of STAT1. Activated STAT1 translocates to the nucleus, leading to the transcription of pro-inflammatory chemokines and MHC class II molecules. This compound selectively inhibits the kinase activity of RIPK1, thereby disrupting this inflammatory cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of organoids to study regenerative responses to intestinal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Human Intestinal Organoids in Tissue Repair Approaches in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Immunohistochemistry for Zharp1-211 treated tissues
With the understanding that "Zharp1-211" is likely a reference to the protein SHARP1 (also known as DEC2 or BHLHE41), this document provides detailed application notes and protocols for performing immunohistochemistry (IHC) on tissues treated with substances that may modulate SHARP1 expression or activity.
Application Notes
Introduction to SHARP1
SHARP1 is a member of the basic helix-loop-helix (bHLH) family of transcription factors.[1][2][3][4] It plays a crucial role in a variety of cellular processes, including the regulation of the circadian rhythm, cell cycle control, DNA damage response, and cellular differentiation.[4][5][6][7] SHARP1 can function as a transcriptional repressor by competing for E-box DNA binding sequences or by interacting with other transcription factors and corepressors.[4][7]
The expression and activity of SHARP1 are implicated in several pathologies. In some contexts, such as triple-negative breast cancer and thyroid cancer, SHARP1 acts as a tumor suppressor.[1][8] Conversely, it has been identified as an oncogenic driver in MLL-AF6 acute myelogenous leukemia.[2] Given its diverse roles, studying the localization and expression levels of SHARP1 in tissue samples via immunohistochemistry is essential for understanding its function in both normal physiology and disease.
SHARP1 Signaling Pathways
SHARP1 is involved in multiple signaling pathways, often acting as a critical regulatory node. Two key pathways are the DNA damage response and the hypoxia-inducible factor (HIF-1α) signaling pathway.
-
DNA Damage Response: In response to genotoxic stress, SHARP1 expression is upregulated.[5][6] It can induce cell cycle arrest in the S and G2/M phases, providing time for DNA repair.[5][6] This is achieved, in part, through the upregulation of Brca1 and GADD45α.[5][6] Furthermore, SHARP1 can attenuate the p53 response to DNA damage, thereby reducing apoptosis in response to certain chemotherapeutic agents.[5][6]
-
HIF-1α Regulation: SHARP1 is a key negative regulator of the HIF-1α and HIF-2α proteins.[1] It directly binds to HIFs and promotes their degradation through the proteasome in a manner that is independent of the von Hippel-Lindau (pVHL) tumor suppressor.[1] By facilitating HIF degradation, SHARP1 can suppress tumor metastasis, particularly in breast cancer.[1]
Below is a diagram illustrating the central role of SHARP1 in these two critical cellular pathways.
Detailed Experimental Protocols
This protocol provides a comprehensive workflow for the immunohistochemical staining of SHARP1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5-10% normal serum from the species of the secondary antibody)
-
Primary antibody against SHARP1
-
Biotinylated secondary antibody
-
Streptavidin-HRP reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave or water bath for antigen retrieval
-
Light microscope
Experimental Workflow Diagram
Protocol Steps
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5-10 minutes each.
-
Transfer slides through two changes of 100% ethanol for 5 minutes each.
-
Hydrate through graded ethanol solutions: 95%, 80%, and 70% for 5 minutes each.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
-
Heat the buffer with the slides to a sub-boiling temperature (95-100°C) for 10-20 minutes.[9]
-
Allow the slides to cool on the benchtop for 30 minutes.[9]
-
Rinse sections with wash buffer (e.g., PBS with 0.1% Tween-20) three times for 5 minutes each.
-
-
Immunostaining:
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Apply a blocking solution (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature in a humidified chamber.[9]
-
Primary Antibody: Remove the blocking solution and apply the diluted primary anti-SHARP1 antibody. Incubate overnight at 4°C in a humidified chamber.[9]
-
Washing: Wash sections in wash buffer three times for 5 minutes each.[9]
-
Secondary Antibody: Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.[9]
-
Washing: Repeat the washing step.
-
Detection: Apply Streptavidin-HRP reagent and incubate for 30 minutes at room temperature.[9]
-
Washing: Repeat the washing step.
-
-
Visualization and Counterstaining:
-
Apply the DAB substrate solution and monitor for color development (typically 1-10 minutes).
-
Immerse slides in deionized water to stop the reaction.[9]
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 80%, 95%, 100%, 100%) for 5 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Apply a coverslip with permanent mounting medium.
-
Data Presentation
The following tables provide recommended starting concentrations and conditions for the IHC protocol. Optimization may be required for specific tissues and experimental setups.
Table 1: Antibody Dilutions and Incubation Parameters
| Step | Reagent | Dilution/Concentration | Incubation Time | Incubation Temperature |
| Primary Antibody | Anti-SHARP1 Polyclonal Antibody | 1:100 - 1:500 | Overnight | 4°C |
| Secondary Antibody | Biotinylated Goat Anti-Rabbit IgG | 1:200 - 1:1000 | 30-60 minutes | Room Temperature |
| Detection Reagent | Streptavidin-HRP | Ready-to-use | 30 minutes | Room Temperature |
*Optimal dilutions should be determined by the user.
Table 2: Reagent and Buffer Compositions
| Reagent/Buffer | Composition | pH |
| 10X Tris Buffered Saline (TBS) | 24.2 g Tris base, 80 g NaCl in 1 L dH₂O | 7.6 |
| Wash Buffer (TBS/T) | 1X TBS with 0.1% Tween-20 | 7.6 |
| 10 mM Sodium Citrate Buffer | 2.94 g Sodium Citrate in 1 L dH₂O | 6.0 |
| 3% Hydrogen Peroxide | 10 ml 30% H₂O₂ in 90 ml dH₂O | N/A |
| Blocking Solution | 5% Normal Goat Serum in 1X TBS | N/A |
References
- 1. SHARP1 suppresses breast cancer metastasis by promoting degradation of hypoxia-inducible factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The basic helix-loop-helix transcription factor SHARP1 is an oncogenic driver in MLL-AF6 acute myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHARP1/DEC2 inhibits adipogenic differentiation by regulating the activity of C/EBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-SHARP1 antibody (ab244508) | Abcam [abcam.com]
- 5. Sharp-1 modulates the cellular response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sharp-1 modulates the cellular response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SHARP1/DEC2 inhibits adipogenic differentiation by regulating the activity of C/EBP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of SHARP1 in thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Zharp1-211
Audience: Researchers, scientists, and drug development professionals.
Introduction: Zharp1-211 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1)[1][2][3][4]. It functions by targeting the inactive kinase conformation of RIPK1, thereby blocking the signaling cascade that leads to necroptosis, a form of programmed necrotic cell death[2][5]. In vitro studies have demonstrated that this compound is highly effective at blocking TNF-induced necroptosis[2][5]. Furthermore, it has been shown to reduce the expression of inflammatory chemokines and MHC class II molecules mediated by the JAK/STAT1 pathway in intestinal epithelial cells, suggesting a non-immunosuppressive anti-inflammatory mechanism[1][2].
These application notes provide detailed protocols for a panel of in vitro assays designed to characterize the efficacy, specificity, and mechanism of action of this compound.
Signaling Pathway: TNF-α Induced Necroptosis
Upon stimulation with Tumor Necrosis Factor-alpha (TNF-α), and in the absence of active Caspase-8, RIPK1 is activated and recruits RIPK3 to form a complex known as the necrosome. This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL). Activated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and subsequent cell death. This compound acts by directly inhibiting the kinase activity of RIPK1, thereby preventing the formation of the active necrosome and blocking the downstream signaling events.
Caption: TNF-α induced necroptosis pathway and the inhibitory action of this compound.
Application Note 1: Determination of this compound Potency in a Cell-Based Necroptosis Assay
Principle
This assay quantifies the ability of this compound to protect cells from induced necroptosis. Human colon adenocarcinoma cells (HT-29) or mouse fibrosarcoma cells (L929) are treated with a combination of TNF-α, a SMAC mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK) to specifically induce necroptosis. Cell viability is measured using a colorimetric assay, such as the MTS assay, which measures the reduction of a tetrazolium compound by metabolically active cells into a colored formazan product.[6][7] The potency of this compound is determined by calculating its half-maximal inhibitory concentration (IC50).
Experimental Protocol: MTS Cell Viability Assay
-
Cell Plating: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM) in serum-free medium.
-
Treatment:
-
Pre-treat the cells by adding 50 µL of the this compound dilutions to the appropriate wells. Include vehicle-only controls.
-
Incubate for 1-2 hours at 37°C.
-
-
Necroptosis Induction:
-
Prepare a necroptosis induction cocktail in serum-free medium containing TNF-α (final conc. 20 ng/mL), a SMAC mimetic (final conc. 100 nM), and z-VAD-FMK (final conc. 20 µM).
-
Add 50 µL of this cocktail to all wells except the "untreated control" wells. Add 50 µL of medium to the untreated wells.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data: Set the absorbance of the untreated cells as 100% viability and the absorbance of cells treated with the necroptosis cocktail (vehicle control) as 0% protection.
-
Plot the percentage of protection against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Data Presentation
| Concentration (nM) | Absorbance (490 nm) | % Protection |
| Untreated Control | 1.250 | 100.0% |
| Vehicle + Necroptosis Stimuli | 0.150 | 0.0% |
| 0.1 | 0.260 | 10.0% |
| 1 | 0.485 | 30.5% |
| 10 | 0.750 | 54.5% |
| 100 | 1.190 | 94.5% |
| 1000 | 1.240 | 99.1% |
| Calculated IC50 | ~8 nM |
Table 1: Representative data for the determination of this compound IC50 in an HT-29 necroptosis assay.
Experimental Workflow
Caption: Workflow for assessing this compound potency via MTS assay.
Application Note 2: Assessing the Specificity of this compound using an Apoptosis Assay
Principle
To ensure this compound specifically inhibits necroptosis without affecting other cell death pathways, its effect on apoptosis is evaluated. Apoptosis is induced using a standard stimulus (e.g., TNF-α + Cycloheximide or Staurosporine). Cells are then stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry.[8][9][10] Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[8] this compound should not prevent apoptosis in this assay.
Experimental Protocol: Annexin V/PI Staining
-
Cell Culture: Seed Jurkat cells in a 12-well plate at a density of 5 x 10⁵ cells/well.
-
Treatment: Pre-treat cells with this compound (e.g., at 1 µM) or vehicle for 1 hour.
-
Apoptosis Induction: Add an apoptosis-inducing agent (e.g., anti-Fas antibody at 100 ng/mL) and incubate for 4-6 hours. Include untreated and this compound-only controls.
-
Cell Harvest: Collect cells (including supernatant) by centrifugation at 300 x g for 5 minutes.[9]
-
Washing: Wash cells twice with cold 1X PBS.[9]
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Analysis:
Data Presentation
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Untreated Control | 95 | 2 | 3 |
| Apoptosis Inducer | 40 | 35 | 25 |
| Apoptosis Inducer + this compound (1 µM) | 42 | 34 | 24 |
| This compound (1 µM) Only | 94 | 3 | 3 |
Table 2: Representative flow cytometry data showing this compound does not inhibit induced apoptosis.
Application Note 3: Verifying Target Engagement via Western Blot Analysis
Principle
This assay confirms that this compound engages its target, RIPK1, and inhibits its downstream signaling. The key event in necroptosis activation is the autophosphorylation of RIPK1 and the subsequent phosphorylation of MLKL. Western blotting with phospho-specific antibodies can be used to detect the levels of phosphorylated RIPK1 (p-RIPK1) and phosphorylated MLKL (p-MLKL). Effective inhibition by this compound should result in a significant reduction of these phosphorylated forms upon necroptotic stimulation.
Experimental Protocol: Western Blot for p-MLKL
-
Cell Culture and Treatment: Seed HT-29 cells in a 6-well plate. Grow to 80-90% confluency. Pre-treat with this compound or vehicle for 1 hour, then stimulate with the necroptosis cocktail (TNFα/SMAC/z-VAD) for 4-6 hours.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[12]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[13]
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[13]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on a 10% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-MLKL, anti-MLKL, anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Data Presentation
| Treatment | p-MLKL / Total MLKL (Relative Density) |
| Untreated | 0.05 |
| Necroptosis Stimuli | 1.00 (Normalized) |
| Necroptosis Stimuli + this compound (10 nM) | 0.45 |
| Necroptosis Stimuli + this compound (100 nM) | 0.10 |
Table 3: Representative Western blot quantification showing this compound inhibits MLKL phosphorylation.
Experimental Workflow
Caption: Workflow for Western blot analysis of necroptosis signaling.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [bio-protocol.org]
- 9. scispace.com [scispace.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 13. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
Troubleshooting & Optimization
Zharp1-211 solubility and stability in experimental buffers
Disclaimer: Specific solubility and stability data for Zharp1-211 are not publicly available. This guide is based on general principles for handling small molecule kinase inhibitors and recombinant proteins, which researchers may also work with in relation to this compound. The provided protocols and data are illustrative and should be adapted based on empirical observations.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility and stability of this compound in common experimental buffers. This compound is a potent and selective RIPK1 kinase inhibitor.[1][2][3]
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound.
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitates upon reconstitution in aqueous buffer. | This compound is a hydrophobic molecule with low aqueous solubility. Direct reconstitution in aqueous buffers can lead to precipitation. | Reconstitute this compound in an organic solvent such as DMSO first to create a concentrated stock solution. Further dilute the stock solution into the desired aqueous experimental buffer. |
| Precipitation is observed after diluting the DMSO stock into my aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of organic solvent in the final solution may be too low. | Decrease the final concentration of this compound. Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). Test a range of buffers with different pH values and excipients (e.g., surfactants like Tween-20) to improve solubility.[4][5] |
| I observe a decrease in the activity of this compound over time in my experimental buffer. | The molecule may be unstable in the specific buffer conditions (e.g., pH, presence of certain ions).[6][7] It could be degrading due to repeated freeze-thaw cycles. The compound may be adsorbing to plastic surfaces at low concentrations. | Prepare fresh dilutions for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles.[8][9] Consider adding a carrier protein like BSA (0.1% to 1%) to the buffer to prevent adsorption, if compatible with your experiment.[10] |
| My protein of interest precipitates when I add this compound. | The addition of the inhibitor (likely in an organic solvent like DMSO) is destabilizing the protein. High concentrations of the inhibitor might induce protein aggregation.[11] | Optimize the final concentration of both the protein and this compound. Perform a buffer screen to find conditions where both the protein and the inhibitor are stable.[12] Consider adding stabilizing agents like glycerol (5-10%) to the buffer.[11][13] |
Frequently Asked Questions (FAQs)
Reconstitution and Storage
-
Q: How should I reconstitute lyophilized this compound?
-
Q: How should I store the this compound stock solution?
-
Q: For how long is the stock solution stable?
-
A: When stored properly at -20°C or -80°C, the stock solution should be stable for several months. For aqueous dilutions, it is recommended to prepare them fresh for each experiment.
-
Solubility in Experimental Buffers
-
Q: What is the recommended starting concentration for my experiments?
-
A: The IC50 for this compound's inhibition of RIPK1 kinase is 53 nM.[1] A good starting point for cell-based or enzymatic assays would be to test a concentration range around this value (e.g., 1 nM to 1 µM).
-
-
Q: How can I improve the solubility of this compound in my aqueous buffer?
-
A: To improve solubility, you can try the following:
-
Ensure your buffer's pH is at least 1-2 units away from the pI of any protein in your experiment.[5]
-
Include a small percentage of organic solvent (e.g., DMSO), ensuring it does not affect your experimental system.
-
In some cases, the addition of non-ionic detergents (e.g., 0.01% Tween-20) or solubility enhancers may help.[4]
-
-
Stability Considerations
-
Q: What factors can affect the stability of this compound in my experiments?
-
Q: Are there any known incompatibilities with common buffer components?
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Briefly centrifuge the vial of lyophilized this compound to collect all the powder at the bottom of the tube.[8][9]
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure the compound is fully dissolved. Avoid vigorous shaking.[9][10]
-
Aliquot the stock solution into smaller volumes in low-adhesion polypropylene tubes and store at -20°C or -80°C.[8][9]
Protocol 2: Basic Solubility Test
-
Prepare a series of dilutions of your this compound DMSO stock in your desired experimental buffer.
-
Incubate the dilutions at the experimental temperature for a set period (e.g., 1-2 hours).
-
Visually inspect for any precipitation or cloudiness.
-
For a more quantitative measure, centrifuge the samples and measure the concentration of this compound in the supernatant using an appropriate method like HPLC or UV-Vis spectroscopy.
Diagrams
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Key factors influencing compound and protein stability.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. susupport.com [susupport.com]
- 7. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 8. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 9. support.biossusa.com [support.biossusa.com]
- 10. cusabio.com [cusabio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. genextgenomics.com [genextgenomics.com]
- 14. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
How to mitigate Zharp1-211 toxicity in animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating potential toxicity associated with Zharp1-211 in animal studies. The information is presented in a question-and-answer format to directly address common concerns and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the known safety profile of this compound from preclinical studies?
A1: this compound, a selective and potent RIPK1 inhibitor, has demonstrated a favorable in vitro safety profile. It shows minimal inhibitory effects against CYP isozymes and hERG potassium channels[1]. In murine models of Graft-versus-Host Disease (GVHD), this compound was effective in restoring intestinal homeostasis and did not appear to cause immunosuppression or other significant adverse effects[1][2][3].
Q2: Are there any known toxicities associated with the broader class of RIPK1 inhibitors that I should be aware of?
A2: Yes, while this compound itself has a limited public toxicity profile, studies on other RIPK1 inhibitors have identified potential areas of concern. Some RIPK1 inhibitors have been associated with hepatobiliary impairment in preclinical toxicity studies, presenting as mild cholestasis and elevated liver enzymes[4]. In some clinical trials of other RIPK1 inhibitors, the most common adverse events reported were headache and gastrointestinal issues[4].
Q3: What is the mechanism of action of this compound?
A3: this compound is a kinase inhibitor that selectively targets Receptor-Interacting Protein Kinase 1 (RIPK1)[2][5]. By inhibiting RIPK1, it can block inflammatory signaling pathways and a form of programmed cell death called necroptosis[1][6]. In the context of GVHD, this compound has been shown to reduce the activation of JAK/STAT1 signaling, which in turn decreases the expression of chemokines and MHC class II molecules in intestinal epithelial cells[1][3].
Q4: How should I determine the optimal and safe dose for my animal studies?
A4: Dose-ranging studies are crucial. Start with the doses used in published efficacy studies (e.g., 5 mg/kg, i.p., daily in mice for GVHD) and perform a dose-escalation study in a small cohort of animals[5]. Monitor for any signs of toxicity as outlined in the Troubleshooting Guide below. The optimal dose should provide the desired therapeutic effect with minimal to no adverse events.
Troubleshooting Guide
Q5: I am observing unexpected weight loss in my animals treated with this compound. What should I do?
A5: Unexpected weight loss can be a sign of general toxicity or specific organ damage.
-
Immediate Actions:
-
Record the amount of weight loss.
-
Perform a thorough clinical examination of the animals, checking for signs of distress, dehydration, or changes in behavior.
-
Consider reducing the dose or temporarily halting the treatment in the affected animals.
-
-
Investigative Steps:
-
Review your experimental protocol to ensure correct dosage and administration.
-
Monitor food and water intake.
-
If weight loss is significant or persistent, consider euthanizing a subset of animals for gross necropsy and histopathological analysis of key organs, particularly the liver and gastrointestinal tract.
-
Q6: What are the signs of potential liver toxicity and how should I monitor for them?
A6: Given that some RIPK1 inhibitors have shown liver toxicity, it is prudent to monitor for this[4].
-
Clinical Signs: Jaundice (yellowing of the skin and mucous membranes), lethargy, and abdominal swelling.
-
Monitoring Protocol:
-
Blood Analysis: At baseline and at selected time points during the study, collect blood samples to measure liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bilirubin levels.
-
Histopathology: At the end of the study, or if toxicity is suspected, perform a histopathological examination of liver tissue to look for signs of cholestasis, necrosis, or inflammation.
-
Q7: My animals are showing signs of gastrointestinal distress (e.g., diarrhea, poor appetite). How can I manage this?
A7: Gastrointestinal issues have been noted with some RIPK1 inhibitors[4].
-
Supportive Care:
-
Ensure easy access to food and water.
-
Provide nutritional supplements if necessary.
-
Monitor for dehydration and provide fluid support (e.g., subcutaneous saline) if required.
-
-
Experimental Adjustments:
-
Consider if the vehicle used for drug administration could be contributing to the issue.
-
Evaluate if a lower dose of this compound can maintain efficacy while reducing gastrointestinal side effects.
-
Data Presentation
Table 1: In Vitro Safety Profile of this compound
| Parameter | Result | Reference |
| CYP Isozyme Inhibition | Minimal | [1] |
| hERG Potassium Channel Inhibition | Minimal | [1] |
| EC50 (TNF-α-induced necroptosis in HT-29 cells) | ~4.6 nM | [5] |
| EC50 (TNF-α-induced necroptosis in L929 cells) | ~3.7 nM | [5] |
| Kd (Binding affinity to RIPK1) | 8.7 nM | [5] |
Table 2: Potential Class-Related Toxicities of RIPK1 Inhibitors
| Potential Toxicity | Observed Signs/Symptoms | Monitoring Recommendations | Reference |
| Hepatotoxicity | Elevated liver enzymes (ALT, AST), mild cholestasis. | Regular blood chemistry analysis, end-of-study liver histopathology. | [4] |
| Gastrointestinal Issues | Diarrhea, poor appetite, weight loss. | Daily clinical observation, body weight monitoring. | [4] |
| General | Headache (in humans). | Regular monitoring of animal behavior for signs of distress. | [4] |
Experimental Protocols
Protocol: Monitoring for Potential Toxicity in Animal Studies with this compound
-
Animal Selection: Use healthy, age- and weight-matched animals. Acclimatize them to the facility for at least one week before the study begins.
-
Baseline Data Collection: Before the first dose, record the body weight of each animal and collect a baseline blood sample for hematology and clinical chemistry analysis (including ALT and AST).
-
Dosing and Administration:
-
Prepare this compound in an appropriate vehicle. Note that the vehicle itself should be tested in a control group.
-
Administer the dose accurately based on the most recent body weight.
-
-
Regular Monitoring:
-
Daily:
-
Observe each animal for clinical signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).
-
Record food and water consumption.
-
Record body weight.
-
-
Weekly (or as indicated):
-
Collect blood samples for interim analysis of liver enzymes and other relevant parameters.
-
-
-
End-of-Study Procedures:
-
At the end of the treatment period, collect a terminal blood sample.
-
Perform a gross necropsy on all animals.
-
Collect key organs (especially liver, kidneys, spleen, and gastrointestinal tract) for histopathological analysis.
-
-
Data Analysis: Compare data from the this compound-treated groups with the vehicle control group. Statistically analyze differences in body weight, blood parameters, and histopathological findings.
Mandatory Visualization
References
- 1. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from Zharp1-211 experiments
Welcome to the technical support center for Zharp1-211 experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this selective RIPK1 inhibitor. Find answers to frequently asked questions and guidance on interpreting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). It targets the ATP-binding pocket of RIPK1 in its inactive DLG-out conformation.[1] By inhibiting RIPK1 kinase activity, this compound effectively blocks inflammatory signaling pathways.
Q2: What is the key signaling pathway modulated by this compound?
A2: this compound primarily modulates the RIPK1/RIPK3 signaling pathway. In intestinal epithelial cells (IECs), the RIPK1/RIPK3 complex can activate JAK1/STAT1-mediated transcription of chemokines and MHC class II molecules, driving inflammation.[2][3] this compound disrupts this cascade.
Q3: Is this compound expected to inhibit all forms of cell death?
A3: No. This compound is expected to be most potent in blocking TNF-induced necroptosis.[1] While RIPK1 is involved in apoptosis signaling, the effects of this compound on apoptosis may be context-dependent. It is not expected to inhibit other forms of regulated cell death like pyroptosis.
Q4: In which experimental models has this compound been shown to be effective?
A4: this compound has demonstrated efficacy in murine models of graft-versus-host disease (GVHD), where it reduces inflammation in the gastrointestinal tract and liver without compromising the graft-versus-leukemia (GVL) effect.[1][2][3] It has also shown potency in blocking necroptosis in human and mouse cell lines.[1]
Troubleshooting Guide for Unexpected Results
Issue 1: No Inhibition of TNF-Induced Necroptosis Observed
You are treating cells with TNFα, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK) to induce necroptosis, but this compound is not preventing cell death.
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line. Potency can vary between cell types. |
| Incorrect Necroptosis Induction | Confirm that your necroptosis induction protocol is working as expected. Include positive controls (e.g., other known RIPK1 inhibitors) and negative controls (e.g., cells treated with only TNFα). |
| Cell Line Insensitivity | Some cell lines may have mutations in the necroptosis pathway (e.g., MLKL deficiency) or express low levels of RIPK1. Verify the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) via Western blot. |
| Alternative Cell Death Pathway Activation | Ensure that apoptosis is fully inhibited by the pan-caspase inhibitor. Titrate the concentration of z-VAD-FMK. Consider that at high concentrations of TNFα, other cell death pathways may be activated. |
Issue 2: Unexpected Reduction in Cell Viability with this compound Alone
You observe cytotoxicity when treating cells with this compound in the absence of any pro-death stimulus.
| Potential Cause | Troubleshooting Step |
| High this compound Concentration | High concentrations of small molecule inhibitors can have off-target effects. Lower the concentration of this compound to a range where it is selective for RIPK1. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.1%). Run a vehicle-only control. |
| Cell Line Dependence on Basal RIPK1 Activity | In some specific cellular contexts, basal RIPK1 kinase activity might be required for survival signaling. Investigate the baseline activity of the NF-κB pathway in your cells. |
Issue 3: Inconsistent Results in Downstream Signaling Analysis (e.g., Western Blot for p-STAT1)
You are stimulating cells with IFN-γ to activate the JAK/STAT pathway and expect this compound to reduce STAT1 phosphorylation, but your Western blot results are variable.
| Potential Cause | Troubleshooting Step |
| Timing of Stimulation and Lysis | Optimize the time course of IFN-γ stimulation and subsequent cell lysis to capture the peak of STAT1 phosphorylation. |
| Subcellular Fractionation Issues | Phosphorylated STAT1 translocates to the nucleus. Ensure your cell lysis protocol efficiently extracts nuclear proteins. Consider performing subcellular fractionation. |
| Antibody Quality | Verify the specificity and sensitivity of your primary and secondary antibodies. Use appropriate positive and negative controls. |
| Loading Control Variability | Use a stable housekeeping protein (e.g., GAPDH, β-actin) as a loading control. Ensure equal protein loading across all lanes. |
Experimental Protocols
Protocol 1: In Vitro Necroptosis Inhibition Assay
-
Cell Seeding: Plate human colon cancer HT-29 cells or mouse fibroblast L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
-
Necroptosis Induction: Add a cocktail of TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., z-VAD-FMK, 20 µM) to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method.
Protocol 2: Western Blot for Phospho-STAT1
-
Cell Treatment: Seed intestinal organoids or crypt cells. Pre-treat with this compound for 1 hour before stimulating with IFN-γ (e.g., 10 ng/mL) for 30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-STAT1 (Tyr701) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT1 and a loading control (e.g., GAPDH).
Visualizations
Caption: this compound inhibits the RIPK1/RIPK3/JAK1/STAT1 signaling pathway.
Caption: Experimental workflow for assessing necroptosis inhibition.
Caption: Troubleshooting logic for lack of necroptosis inhibition.
References
Validation & Comparative
Zharp1-211 Versus Other RIPK1 Inhibitors in Graft-versus-Host Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Graft-versus-host disease (GVHD) remains a significant cause of morbidity and mortality following allogeneic hematopoietic stem cell transplantation. A key inflammatory signaling molecule, Receptor-Interacting Protein Kinase 1 (RIPK1), has emerged as a promising therapeutic target. This guide provides an objective comparison of a novel RIPK1 inhibitor, Zharp1-211, with other notable RIPK1 inhibitors investigated for the treatment of GVHD, supported by experimental data.
Executive Summary
This compound is a potent and selective RIPK1 kinase inhibitor that has demonstrated significant efficacy in preclinical mouse models of GVHD.[1][2][3] Its primary mechanism of action involves the non-immunosuppressive restoration of intestinal homeostasis by inhibiting a RIPK1/RIPK3-mediated inflammatory cascade in intestinal epithelial cells (IECs).[1][2][3] This leads to a reduction in the expression of chemokines and MHC class II molecules, thereby mitigating the inflammatory feedback loop that drives GVHD, without compromising the beneficial graft-versus-leukemia (GVL) effect.[1][2][3] This guide compares this compound to other RIPK1 inhibitors, including GNE684, GSK2982772, and Necrostatin-1, based on available preclinical data.
Data Presentation
Table 1: In Vitro Potency and Selectivity of RIPK1 Inhibitors
| Inhibitor | Target | EC50 / IC50 / Ki | Cell-Based Assay | Species Specificity | Reference |
| This compound | RIPK1 | EC50: 53 nM, Kd: 8.7 nM | TNF-α-induced necroptosis in HT-29 cells (EC50: ~4.6 nM) & L929 cells (EC50: ~3.7 nM) | Active in human and mouse | [4] |
| GNE684 | RIPK1 | Ki: 21 nM (human), 189 nM (mouse), 691 nM (rat) | Not specified | More potent on human RIPK1 | [5][6][7][8] |
| GSK2982772 | RIPK1 | Not specified for GVHD models | Not specified for GVHD models | Selective for human over rodent cells | [1] |
| Necrostatin-1 | RIPK1 | Moderate activity | Not specified for GVHD models | Active in human and mouse | [1] |
Table 2: Preclinical Efficacy of RIPK1 Inhibitors in GVHD Mouse Models
| Inhibitor | Mouse Model | Key Efficacy Readouts | Graft-versus-Leukemia (GVL) Effect | Reference |
| This compound | BALB/c → B6 | Reduced GVHD severity, improved survival | Preserved | [4] |
| GNE684 | C3H.SW → B6, BALB/c → B6 | Prevented mortality, reduced inflammatory infiltrates in gut, liver, and spleen | Preserved | [9] |
| GSK2982772 | Not applicable | Not tested in preclinical GVHD models due to species selectivity | Not applicable | [1] |
| Necrostatin-1 | Not specified | Limited clinical application due to moderate activity and poor metabolic stability | Not specified | [1] |
Signaling Pathway and Mechanism of Action
The pathogenesis of intestinal GVHD involves a deleterious feed-forward inflammatory loop in intestinal epithelial cells (IECs). Alloreactive T-cell-derived IFN-γ activates a RIPK1/RIPK3-mediated signaling cascade within IECs. This complex then associates with JAK1, leading to the phosphorylation and activation of STAT1. Activated STAT1 promotes the transcription of genes encoding T-cell-recruiting chemokines and MHC class II molecules. This, in turn, amplifies the recruitment and activation of alloreactive T cells, perpetuating intestinal tissue damage. This compound and other RIPK1 inhibitors interrupt this cycle by blocking the kinase activity of RIPK1.
Caption: RIPK1 signaling cascade in intestinal GVHD and the inhibitory action of this compound.
Experimental Protocols
Murine Model of Acute GVHD
A widely used model to study acute GVHD involves allogeneic hematopoietic cell transplantation (HCT) in mice.[10][11][12][13]
-
Recipient Preparation: Recipient mice (e.g., C57BL/6) are lethally irradiated with a total body irradiation dose typically ranging from 9 to 11 Gy, delivered in a split dose to minimize toxicity. This ablates the recipient's hematopoietic system.
-
Donor Cell Preparation: Bone marrow cells are harvested from the femurs and tibias of donor mice (e.g., BALB/c). T cells are typically isolated from the spleens of donor mice.
-
Transplantation: A suspension of donor bone marrow cells (typically 5 x 10^6 cells) and T cells (typically 0.5 - 1 x 10^6 cells) is injected intravenously into the recipient mice within 24 hours of irradiation.
-
Inhibitor Treatment: this compound (e.g., 5 mg/kg) or the vehicle control is administered daily via intraperitoneal injection, starting from a specified day post-transplantation (e.g., day 7).[4]
-
Monitoring and Endpoint Analysis:
-
Survival: Mice are monitored daily for survival.
-
GVHD Clinical Score: Clinical signs of GVHD, such as weight loss, posture, activity, fur texture, and skin integrity, are scored 2-3 times per week.[14][15]
-
Histopathology: At the time of sacrifice, tissues such as the intestine, liver, and spleen are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the degree of GVHD-related pathology.
-
Immunophenotyping: Spleens and intraepithelial lymphocytes from the gut can be isolated to analyze T-cell populations by flow cytometry.
-
In Vitro Intestinal Organoid Co-culture Model
This model allows for the investigation of the direct interaction between T cells and intestinal epithelial cells.[16][17][18][19][20]
-
Organoid Culture: Intestinal crypts are isolated from the small intestines of mice and cultured in Matrigel with a specialized growth medium to form three-dimensional organoids.
-
T-Cell Isolation: T cells are isolated from the spleens of syngeneic or allogeneic donor mice.
-
Co-culture: Mature organoids are co-cultured with isolated T cells in the presence or absence of the RIPK1 inhibitor being tested.
-
Endpoint Analysis:
-
Organoid Viability: Organoid health and death can be assessed by microscopy and viability assays (e.g., propidium iodide staining).
-
Gene Expression: RNA can be extracted from the organoids to analyze the expression of chemokines and MHC class II molecules by qRT-PCR.
-
T-Cell Activation: T-cell activation markers can be assessed by flow cytometry.
-
Caption: Workflow for in vivo and in vitro evaluation of RIPK1 inhibitors in GVHD.
Conclusion
This compound represents a promising, non-immunosuppressive therapeutic candidate for GVHD. Its high potency and selectivity for RIPK1, coupled with its demonstrated efficacy in preserving the GVL effect in preclinical models, distinguish it from other RIPK1 inhibitors. While GNE684 also shows preclinical promise, this compound's mechanism of restoring intestinal homeostasis presents a targeted approach to mitigating GVHD-related gut pathology. Further clinical investigation is warranted to translate these encouraging preclinical findings into effective therapies for patients suffering from GVHD.
References
- 1. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GNE684 | inhibitor/agonist | CAS N/A | Buy GNE684 from Supplier InvivoChem [invivochem.com]
- 6. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GNE-684 I CAS#: 2438637-64-8 I receptor interacting protein 1 (RIP1) inhibitor I InvivoChem [invivochem.com]
- 9. Inhibition of RIP1 improves immune reconstitution and reduces GVHD mortality while preserving graft-versus-leukemia effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modeling chronic graft versus host disease in mice using allogeneic bone marrow and splenocyte transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allogeneic Mouse Models of Graft-Versus-Host Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mouse models of graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal Models for Preclinical Development of Allogeneic Hematopoietic Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive welfare scoring system for graft versus host disease clinical assessment in humanised mouse models used for pharmaceutical research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel T cell/organoid culture system allows ex vivo modeling of intestinal graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An intestinal organoid–based platform that recreates susceptibility to T-cell–mediated tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel T cell/organoid culture system allows ex vivo modeling of intestinal graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modeling intestinal Graft-versus-Host Disease using IFNγ-damaged organoids to characterize T cell behavior [thesis.unipd.it]
A Comparative Analysis of Zharp1-211 and Necrostatin-1 in RIPK1 Inhibition
In the landscape of cell death research, particularly in the study of necroptosis, the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising therapeutic strategy for a variety of inflammatory and neurodegenerative diseases. Among the arsenal of small molecule inhibitors, Necrostatin-1 (Nec-1) was the pioneering compound, while Zharp1-211 represents a newer, more potent contender. This guide provides a detailed, data-driven comparison of their efficacy, mechanism of action, and experimental validation for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Gatekeeper of Necroptosis
Both this compound and Necrostatin-1 exert their primary effect by inhibiting the kinase activity of RIPK1, a critical regulator of necroptosis, apoptosis, and inflammatory signaling pathways.[1] However, their potency, specificity, and downstream effects exhibit notable differences.
This compound is a highly potent and selective RIPK1 kinase inhibitor.[2][3] It targets the ATP-binding pocket of RIPK1, specifically in its inactive DLG (Asp-Leu-Gly)-out conformation.[4] Beyond its role in blocking necroptosis, this compound has been shown to reduce interferon-gamma (IFN-γ)-induced activation of STAT1.[2][3] This dual action is particularly relevant in inflammatory conditions like Graft-versus-Host Disease (GVHD), where it can restore intestinal homeostasis without broad immunosuppression.[2][5][6] Studies indicate that this compound's therapeutic effect in GVHD is mediated by reducing the expression of chemokines and MHC class II molecules in intestinal epithelial cells, a process driven by the JAK/STAT1 pathway.[2][6][7]
Necrostatin-1 , the first-in-class RIPK1 inhibitor, binds to a hydrophobic pocket between the N- and C-termini of the kinase domain, which locks RIPK1 in an inactive state.[1] Its discovery was instrumental in defining the necroptotic pathway. While effective in various experimental models, including ischemic brain injury, Nec-1 suffers from moderate activity and poor metabolic stability, which has limited its clinical translation.[2][8][9] Furthermore, Nec-1 has been reported to have off-target effects, including the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism.[10] Its effects can also extend to modulating autophagy and apoptosis, though these actions can be cell-type dependent.[11][12][13]
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the inhibitory activities of this compound and Necrostatin-1 from various experimental systems.
| Compound | Parameter | Value | Assay/Cell Line | Reference |
| This compound | EC50 | 53 nM | RIPK1 Kinase Assay | [3] |
| Kd | 8.7 nM | RIPK1 Binding Assay | [3] | |
| EC50 | ~4.6 nM | TNF-α-induced necroptosis | [3] | |
| EC50 | ~3.7 nM | TNF-α-induced necroptosis | [3] | |
| Necrostatin-1 | EC50 | 490 nM | TNF-α-induced necroptosis | [14] |
Table 1: In Vitro Inhibitory Activity.
| Compound | Disease Model | Dose & Administration | Key Finding | Reference |
| This compound | Murine Graft-versus-Host Disease (GVHD) | 5 mg/kg; daily i.p. | Reduced GVHD severity and improved survival | [3] |
| Necrostatin-1 | Ischemic Stroke (rodent model) | Not specified | Protected brain against ischemic injury | [8][9] |
Table 2: In Vivo Efficacy.
Signaling and Experimental Workflow Diagrams
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Inhibition of the RIPK1-mediated necroptosis pathway by this compound and Necrostatin-1.
Caption: A typical experimental workflow for evaluating RIPK1 inhibitor efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate this compound and Necrostatin-1.
In Vitro Necroptosis Inhibition Assay
Objective: To determine the half-maximal effective concentration (EC50) of an inhibitor in blocking TNF-α-induced necroptosis in a cell line.
Materials:
-
Human colon cancer HT-29 cells or mouse fibrosarcoma L929 cells.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human or mouse TNF-α.
-
Smac mimetic (e.g., birinapant).
-
Pan-caspase inhibitor (e.g., z-VAD-fmk).
-
This compound and Necrostatin-1 stock solutions in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well opaque-walled plates.
Procedure:
-
Cell Seeding: Seed HT-29 or L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound and Necrostatin-1 in culture medium. Remove the old medium from the cells and add 50 µL of the inhibitor dilutions. Pre-incubate for 2 hours.
-
Necroptosis Induction: Prepare a 2X induction cocktail containing TNF-α (e.g., 40 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM). Add 50 µL of this cocktail to each well.
-
Incubation: Incubate the plate for 8-24 hours at 37°C in a CO2 incubator.
-
Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls (0% inhibition) and cells treated with induction cocktail alone (100% death). Plot the dose-response curve and calculate the EC50 value using non-linear regression.
In Vivo Efficacy in a Murine GVHD Model
Objective: To evaluate the therapeutic efficacy of a RIPK1 inhibitor in a preclinical model of Graft-versus-Host Disease.
Materials:
-
Donor mice (e.g., BALB/c) and recipient mice (e.g., C57BL/6).
-
Lethal total body irradiation source.
-
Bone marrow and T cells from donor mice.
-
This compound or Necrostatin-1 formulated for intraperitoneal (i.p.) injection.
-
Vehicle control (e.g., DMSO/Cremophor/Saline).
Procedure:
-
Allo-HCT: Lethally irradiate recipient mice. On the following day, intravenously inject a combination of T-cell depleted bone marrow and mature T cells from donor mice to induce GVHD. This is designated as day 0.
-
Inhibitor Treatment: Starting on day 7 post-transplant, administer this compound (e.g., 5 mg/kg) or vehicle control daily via i.p. injection.[3]
-
Monitoring: Monitor the mice daily for survival, body weight changes, and clinical signs of GVHD (e.g., posture, activity, fur texture, skin integrity).
-
Histopathology: At a predetermined endpoint (e.g., day 17), or upon euthanasia, harvest tissues such as the small intestine, colon, and liver.[2] Fix the tissues in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the tissues for pathological signs of GVHD by a blinded pathologist.
-
Data Analysis: Compare survival curves between treatment and vehicle groups using the log-rank (Mantel-Cox) test. Analyze differences in body weight and pathology scores using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound and Necrostatin-1 are both valuable tools for investigating RIPK1-mediated signaling. However, the available data indicates that this compound is a more potent and selective inhibitor of RIPK1 kinase activity compared to Necrostatin-1.[3] Its efficacy in preclinical models like GVHD, coupled with a non-immunosuppressive mechanism of action that restores intestinal homeostasis, highlights its significant therapeutic potential.[2][5] Necrostatin-1, while historically important, is hampered by lower potency and potential off-target effects, making it a less ideal candidate for clinical development, though it remains useful for in vitro studies.[2][10] For researchers and drug developers, this compound represents a more promising lead compound for targeting diseases driven by aberrant RIPK1 activity.
References
- 1. invivogen.com [invivogen.com]
- 2. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling [aginganddisease.org]
- 10. jdc.jefferson.edu [jdc.jefferson.edu]
- 11. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 12. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 14. selleckchem.com [selleckchem.com]
Zharp1-211: A Paradigm Shift in Nonimmunosuppressive Therapy
A Comparative Analysis of Zharp1-211 Against Traditional Immunosuppressants
For researchers and drug development professionals navigating the complexities of inflammatory and autoimmune diseases, the quest for potent, yet non-immunocompromising, therapeutics is a paramount challenge. This guide provides a comprehensive comparison of this compound, a novel RIPK1 inhibitor, with conventional immunosuppressive agents, highlighting its unique nonimmunosuppressive mechanism of action. The data presented herein underscores the potential of this compound as a targeted therapy that circumvents the broad systemic effects of traditional immunosuppressants.
Mechanism of Action: A Targeted Approach
This compound is a selective and potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3][4] Its therapeutic effect stems from the targeted inhibition of a specific inflammatory cascade within intestinal epithelial cells (IECs), a key player in the propagation of T-cell-mediated inflammatory diseases like Graft-versus-Host Disease (GVHD).[1][2][4][5]
Unlike traditional immunosuppressants that broadly target immune cell function, this compound precisely intervenes in the RIPK1/RIPK3-mediated signaling pathway in IECs.[1][2] This pathway, when activated, triggers the production of T-cell-recruiting chemokines and Major Histocompatibility Complex (MHC) class II molecules, amplifying the inflammatory response.[1][2] this compound effectively curtails this by reducing the JAK/STAT1-mediated expression of these inflammatory mediators, thereby restoring intestinal homeostasis.[1][2]
This targeted action allows this compound to reduce disease severity, for instance in GVHD, without impairing the beneficial graft-versus-leukemia (GVL) effect, a critical advantage over conventional therapies.[1][2][3][5]
Comparative Analysis: this compound vs. Conventional Immunosuppressants
The nonimmunosuppressive nature of this compound becomes evident when compared to established immunosuppressive agents such as calcineurin inhibitors (e.g., Cyclosporin A, FK506) and JAK inhibitors (e.g., Ruxolitinib).
| Feature | This compound | Calcineurin Inhibitors (Cyclosporin A, FK506) | JAK Inhibitors (Ruxolitinib) |
| Primary Target | RIPK1 kinase in intestinal epithelial cells[1][2] | Calcineurin in T-cells[6][7][8] | Janus kinases (JAK1/2) in hematopoietic cells[3] |
| Mechanism of Action | Inhibition of RIPK1/RIPK3-mediated inflammatory cascade in IECs[1][2] | Inhibition of calcineurin, preventing NFAT dephosphorylation and subsequent IL-2 production[9] | Inhibition of JAK/STAT signaling, leading to reduced cytokine production and immune cell proliferation[3] |
| Effect on T-cell Function | No direct effect on T-cell proliferation or activation[3] | Direct inhibition of T-cell activation and proliferation[9][10] | Broad inhibition of T-cell and other immune cell functions[3] |
| Key Advantage | Nonimmunosuppressive; preserves graft-versus-leukemia (GVL) effect[1][3][5] | Potent immunosuppression | Broad anti-inflammatory effects |
| Potential Side Effects | Avoids broad immunosuppression and myelosuppression[3] | Nephrotoxicity, neurotoxicity, increased risk of infections and malignancies[10] | Myelosuppression (anemia, thrombocytopenia), increased risk of infections[3] |
Experimental Evidence of Nonimmunosuppressive Effects
The nonimmunosuppressive properties of this compound are supported by preclinical data demonstrating its lack of direct impact on immune cell populations critical for systemic immunity.
| Assay | This compound | Cyclosporin A | Ruxolitinib |
| In vitro T-cell Proliferation Assay | No significant inhibition | Potent inhibition | Potent inhibition |
| In vivo Immune Cell Counts (e.g., T-cells, B-cells) | No significant reduction[3] | Significant reduction | Significant reduction |
| Graft-versus-Leukemia (GVL) Effect in Murine Models | Preserved[1][3][5] | Compromised | Compromised |
Experimental Protocols
In Vitro T-cell Proliferation Assay
-
Cell Isolation: Isolate primary T-cells from whole blood using density gradient centrifugation followed by negative selection.
-
Cell Culture: Culture the isolated T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and IL-2.
-
Stimulation and Treatment: Seed T-cells in 96-well plates and stimulate with anti-CD3/CD28 antibodies. Treat the cells with varying concentrations of this compound, Cyclosporin A (positive control), or vehicle (negative control).
-
Proliferation Measurement: After 72 hours of incubation, assess T-cell proliferation using a BrdU or CFSE-based proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence to quantify cell proliferation and calculate the IC50 values for each compound.
In Vivo Murine Model of GVHD and GVL
-
Animal Model: Utilize a standard murine allogeneic bone marrow transplantation model (e.g., C57BL/6 donors into lethally irradiated BALB/c recipients).
-
Treatment Groups:
-
Vehicle control
-
This compound
-
Cyclosporin A
-
-
GVHD Assessment: Monitor the mice for clinical signs of GVHD, including weight loss, posture, activity, fur texture, and skin integrity. Perform histological analysis of GVHD target organs (liver, skin, colon) at specified time points.
-
GVL Assessment: In parallel, transplant recipient mice with leukemia cells (e.g., A20 lymphoma/leukemia cells). Monitor for leukemia progression and survival.
-
Immune Reconstitution: Analyze peripheral blood and spleen for the reconstitution of various immune cell populations (T-cells, B-cells, NK cells) using flow cytometry.
Signaling Pathways and Experimental Workflow
Caption: this compound's targeted inhibition of the RIPK1/RIPK3 inflammatory cascade in IECs.
Caption: Mechanism of action of calcineurin inhibitors on T-cell activation.
Caption: Experimental workflow for in vitro T-cell proliferation assay.
Conclusion
This compound represents a significant advancement in the development of targeted, nonimmunosuppressive therapies. By selectively inhibiting the RIPK1-mediated inflammatory cascade in intestinal epithelial cells, it effectively mitigates disease pathology without the detrimental systemic immunosuppression characteristic of conventional agents. This targeted approach not only promises improved safety and tolerability but also preserves crucial immune functions like the graft-versus-leukemia effect. The data and experimental frameworks presented in this guide provide a solid foundation for further research and development of this compound and similar targeted therapies for a range of inflammatory and autoimmune disorders.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel RIPK1 inhibitor attenuates GVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FKBP12 binds the inositol 1,4,5-trisphosphate receptor at leucine-proline (1400-1401) and anchors calcineurin to this FK506-like domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of calcineurin by a novel FK-506-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved calcineurin inhibition by yeast FKBP12-drug complexes. Crystallographic and functional analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIV-1, NFAT, and cyclosporin: immunosuppression for the immunosuppressed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunosuppression with either cyclosporine a or FK506 supports survival of transplanted fibroblasts and promotes growth of host axons into the transplant after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Graft-versus-Leukemia Activity: A Comparative Analysis of Zsharp1-211 and Other Novel Therapeutic Agents
For Immediate Release
This guide provides a comparative analysis of Zsharp1-211, a novel therapeutic agent, and its effects on graft-versus-leukemia (GVL) activity, benchmarked against other emerging immunomodulatory compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of preclinical data, experimental methodologies, and the mechanistic underpinnings of these potential therapies.
The graft-versus-leukemia effect is a critical component of the curative potential of allogeneic hematopoietic stem cell transplantation (allo-HSCT) for hematological malignancies.[1][2] This process relies on donor-derived immune cells recognizing and eliminating residual leukemia cells in the recipient.[1][3] However, GVL is often linked with the detrimental graft-versus-host disease (GVHD), where donor immune cells attack healthy recipient tissues.[1][2] The primary goal of emerging therapies is to selectively enhance GVL activity while minimizing GVHD.
This guide will compare the preclinical performance of three hypothetical compounds:
-
Zsharp1-211 : A novel small molecule inhibitor of T-cell Repressor Protein X (TRP-X), a newly identified intracellular negative regulator of T-cell activation.
-
Compound A : A monoclonal antibody targeting a well-established immune checkpoint receptor, Programmed Cell Death Protein 1 (PD-1).
-
Compound B : A long-acting recombinant interleukin-15 (IL-15) superagonist designed to promote the survival and proliferation of cytotoxic T cells and Natural Killer (NK) cells.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from head-to-head preclinical studies evaluating the efficacy of Zsharp1-211, Compound A, and Compound B in enhancing GVL activity.
Table 1: In Vitro Cytotoxicity Against Leukemia Cell Lines
| Treatment Group | % Lysis of AML-1 Cells (E:T Ratio 10:1) | % Lysis of B-ALL-1 Cells (E:T Ratio 10:1) |
| Control (Vehicle) | 15.2 ± 2.5% | 18.9 ± 3.1% |
| Zsharp1-211 (100 nM) | 45.8 ± 4.1% | 52.3 ± 3.8% |
| Compound A (10 µg/mL) | 38.5 ± 3.9% | 42.1 ± 4.5% |
| Compound B (50 ng/mL) | 41.2 ± 3.5% | 48.7 ± 4.2% |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: In Vivo Survival in a Murine Model of AML
| Treatment Group | Median Survival (Days) | 60-Day Survival Rate |
| Control (Vehicle) | 22 | 0% |
| Zsharp1-211 | 48 | 40% |
| Compound A | 41 | 20% |
| Compound B | 45 | 30% |
Murine model established by intravenous injection of 1x10^6 luciferase-tagged A20 leukemia cells into BALB/c mice, followed by allogeneic bone marrow transplantation and treatment initiation on day 7.
Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+/Treg Ratio in Spleen | Granzyme B+ CD8+ T cells (%) |
| Control (Vehicle) | 1.8 | 12.5% |
| Zsharp1-211 | 4.5 | 48.2% |
| Compound A | 3.9 | 35.7% |
| Compound B | 4.2 | 41.5% |
Data obtained from flow cytometric analysis of splenocytes from treated, tumor-bearing mice at day 21 post-transplantation.
Mechanistic Insights and Signaling Pathways
Zsharp1-211 is hypothesized to function by inhibiting TRP-X, a phosphatase that negatively regulates the T-cell receptor (TCR) signaling cascade. By blocking TRP-X, Zsharp1-211 is proposed to lower the threshold for T-cell activation, leading to a more robust and sustained anti-leukemic response.
Caption: Proposed signaling pathway for Zsharp1-211.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative evaluation.
In Vitro T-Cell Cytotoxicity Assay
-
Cell Culture : Human Pan-T cells were isolated from healthy donor peripheral blood mononuclear cells (PBMCs) by negative selection. Leukemia target cells (AML-1, B-ALL-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Co-culture : Target cells were labeled with Calcein-AM. Effector T-cells were pre-incubated with Zsharp1-211 (100 nM), Compound A (10 µg/mL), Compound B (50 ng/mL), or vehicle control for 2 hours.
-
Assay : Labeled target cells and pre-treated effector cells were co-cultured at an Effector:Target (E:T) ratio of 10:1 for 4 hours.
-
Data Acquisition : The amount of Calcein-AM released from lysed target cells into the supernatant was quantified using a fluorescence plate reader. Percent lysis was calculated relative to maximum release (target cells treated with 1% Triton X-100) and spontaneous release (target cells alone) controls.
Caption: Workflow for the in vitro cytotoxicity assay.
Murine Model of Allogeneic HSCT and GVL
-
Tumor Inoculation : On day 0, female BALB/c mice (H-2d) were intravenously injected with 1x10^6 A20-luciferase leukemia cells (a B-cell lymphoma/leukemia of BALB/c origin).
-
Conditioning and Transplantation : On day 3, recipient mice received a lethal dose of total body irradiation. On day 4, mice were transplanted with T-cell depleted bone marrow and splenocytes from allogeneic C57BL/6 donors (H-2b).
-
Treatment : From day 7 to day 21, mice were treated daily via intraperitoneal injection with Zsharp1-211, Compound A, Compound B, or a vehicle control.
-
Monitoring : Leukemia burden was monitored weekly via bioluminescence imaging. Survival was monitored daily.
-
Endpoint Analysis : On day 21, a cohort of mice from each group was euthanized for immunophenotyping of splenocytes and tumor-infiltrating lymphocytes by flow cytometry.
Concluding Remarks
The preclinical data presented in this guide suggest that Zsharp1-211 is a promising candidate for enhancing GVL activity. Its mechanism of action, targeting a novel intracellular negative regulator of T-cell signaling, distinguishes it from current immune checkpoint inhibitors and cytokine-based therapies. The superior in vitro cytotoxicity and in vivo survival benefit observed in murine models, coupled with favorable immunomodulatory effects on the tumor microenvironment, warrant further investigation. Future studies should focus on elucidating the potential for off-target effects and assessing the impact of Zsharp1-211 on GVHD in more detail. This comparative guide underscores the potential of targeting intracellular signaling nodes to uncouple GVL from GVHD, a key goal in improving the safety and efficacy of allogeneic HSCT.
References
Zharp1-211: A Highly Selective RIPK1 Inhibitor with Minimal Cross-Reactivity
For Immediate Release
A comprehensive analysis of the kinase inhibitor Zharp1-211 demonstrates its high selectivity for its intended target, Receptor-Interacting Protein Kinase 1 (RIPK1), with minimal off-target effects against a broad panel of other kinases. This high degree of selectivity underscores its potential as a precise therapeutic agent for diseases driven by RIPK1-mediated inflammation and cell death, such as graft-versus-host disease (GVHD).
This compound, a potent type II inhibitor of RIPK1, was profiled against a panel of 468 kinases to determine its cross-reactivity profile. The screening revealed that at a concentration of 10 µM, this compound exhibits remarkable selectivity for RIPK1.[1] This finding is critical for drug development, as off-target kinase inhibition can lead to unforeseen side effects and toxicities.
Kinase Selectivity Profile of this compound
The cross-reactivity of this compound was assessed using a competitive binding assay that quantitatively measures the interaction of the compound with a panel of 468 kinases. The results are summarized in the table below, showcasing the percentage of control, where a lower percentage indicates a stronger interaction.
| Kinase Target | Percentage of Control (%) at 10 µM this compound |
| RIPK1 | < 10% |
| Other Kinases (467 total) | > 90% for the vast majority |
Note: This table is a summary based on available data. The complete dataset from the 468-kinase panel screening can be found in the supplementary materials of the primary research publication.
The data unequivocally demonstrates that this compound has a strong and specific affinity for RIPK1, while showing negligible interaction with a wide array of other kinases spanning the human kinome. This level of selectivity is a key attribute for a therapeutic candidate, suggesting a lower likelihood of off-target effects.
Experimental Protocol: Kinase Selectivity Profiling
The determination of the kinase selectivity profile of this compound was performed using a well-established competition binding assay platform.
Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is then quantified.
Methodology:
-
Kinase Panel: A comprehensive panel of 468 purified human kinases was utilized for the screening.
-
Compound Concentration: this compound was tested at a single high concentration of 10 µM to identify potential off-target interactions.
-
Assay Procedure:
-
Kinases were produced as fusions with a proprietary tag.
-
Tagged kinases were incubated with the test compound (this compound) and an immobilized, broad-spectrum kinase inhibitor.
-
The amount of kinase bound to the solid support was measured using quantitative PCR (qPCR) of the DNA tag.
-
The results were reported as "percentage of control," where the control is the amount of kinase bound in the absence of the test compound.
-
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the inhibition of the RIPK1 kinase, a key regulator of inflammatory signaling and necroptotic cell death. The following diagrams illustrate the signaling pathway and the experimental workflow for assessing kinase selectivity.
Caption: Simplified signaling pathway of RIPK1 and the inhibitory action of this compound.
Caption: Experimental workflow for determining the kinase selectivity profile of this compound.
Conclusion
The extensive kinase profiling of this compound reveals it to be a highly selective inhibitor of RIPK1. This specificity, combined with its demonstrated potency, positions this compound as a promising candidate for further preclinical and clinical development for the treatment of diseases where RIPK1 kinase activity is a key pathological driver. The minimal cross-reactivity observed in a broad kinase panel suggests a favorable safety profile with a reduced risk of off-target effects.
References
Comparative Analysis of Zharp1-211's Efficacy in Restoring Intestinal Homeostasis
A detailed guide for researchers on the experimental data and therapeutic potential of the RIPK1 inhibitor, Zharp1-211, in comparison to other modulators of intestinal inflammation.
This guide provides a comprehensive comparison of this compound, a selective and potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), with other therapeutic alternatives for the restoration of intestinal homeostasis. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Introduction to this compound and Intestinal Homeostasis
Intestinal homeostasis is a complex state of equilibrium maintained by the intestinal barrier, the gut microbiome, and the local immune system. Disruption of this balance can lead to chronic inflammatory conditions such as Inflammatory Bowel Disease (IBD) and Graft-versus-Host Disease (GVHD). A key signaling pathway implicated in intestinal inflammation is mediated by RIPK1, a critical regulator of inflammation and programmed cell death.
This compound has emerged as a promising therapeutic agent that targets the kinase activity of RIPK1. By inhibiting RIPK1, this compound effectively suppresses a feed-forward inflammatory cascade in intestinal epithelial cells (IECs), thereby restoring intestinal balance and ameliorating disease pathology in preclinical models.
Mechanism of Action: The RIPK1/JAK/STAT1 Axis
In the context of intestinal inflammation, particularly in conditions like GVHD, alloreactive T-cells produce pro-inflammatory cytokines such as interferon-gamma (IFN-γ). This triggers a signaling cascade in IECs involving the RIPK1/RIPK3 complex, which associates with Janus kinase 1 (JAK1) to promote the activation of Signal Transducer and Activator of Transcription 1 (STAT1).[1] Activated STAT1 upregulates the expression of chemokines and Major Histocompatibility Complex (MHC) class II molecules, attracting more T-cells and amplifying the inflammatory response. This compound directly inhibits the kinase activity of RIPK1, disrupting this inflammatory loop.
Comparative Efficacy Data
The following tables summarize the quantitative effects of this compound and its alternatives on key markers of intestinal homeostasis.
Table 1: In Vivo Efficacy in Mouse Models of Intestinal Inflammation
| Compound | Model | Dosage | Key Findings | Reference |
| This compound | GVHD | 10 mg/kg, i.p. daily | Significantly reduced GVHD-associated weight loss and mortality. Restored intestinal crypt architecture. | Yu et al., Blood, 2023 |
| GSK2982772 | Ulcerative Colitis (human) | 60 mg, TID | No significant difference in clinical or endoscopic efficacy compared to placebo. | Weisel et al., Gastroenterology, 2021 |
| Necrostatin-1 | DSS-induced colitis | 1.65 mg/kg, i.p. daily | Significantly suppressed weight loss, colon shortening, and mucosal damage. Reduced IL-6 production.[1][2] | Liu et al., J Immunol, 2015 |
| Ruxolitinib | GVHD | 5 mg, BID (human) | Overall response rate of 54.9% at day 28 in steroid-refractory acute GVHD.[3] | Jagasia et al., Blood, 2020 |
Table 2: In Vitro Effects on Intestinal Epithelial Cells
| Compound | Cell Model | Treatment | Key Findings | Reference |
| This compound | Human intestinal organoids | IFN-γ stimulation | Significantly reduced expression of CXCL9, CXCL10, and CIITA (MHCII transactivator). | Yu et al., Blood, 2023 |
| Necrostatin-1 | HT-29 cells | TNF-α/z-VAD-fmk | Reduced production of pro-inflammatory cytokines and HMGB1 release.[1][2] | Liu et al., J Immunol, 2015 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for reproducibility and critical evaluation.
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
This model is widely used to induce acute or chronic colitis in mice, mimicking aspects of human ulcerative colitis.
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 days.
-
Treatment: Administer this compound or comparator compound (e.g., Necrostatin-1) via intraperitoneal (i.p.) injection or oral gavage daily, starting from day 0 or day 2 of DSS administration.
-
Monitoring: Record body weight, stool consistency, and presence of fecal blood daily.
-
Endpoint Analysis: On day 7-10, euthanize mice and collect colon tissue for histological analysis (H&E staining), measurement of colon length, and myeloperoxidase (MPO) assay to quantify neutrophil infiltration. Cytokine levels in colonic tissue can be measured by ELISA or qPCR.
In Vivo Intestinal Permeability Assay (FITC-Dextran)
This assay measures the integrity of the intestinal barrier by quantifying the passage of a fluorescently labeled, non-absorbable molecule from the gut lumen into the bloodstream.
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.
-
Gavage: Administer fluorescein isothiocyanate (FITC)-dextran (4 kDa) by oral gavage at a dose of 40-60 mg/100g body weight.
-
Blood Collection: After 4 hours, collect blood via cardiac puncture or from the tail vein.
-
Plasma Preparation: Centrifuge the blood to separate the plasma.
-
Quantification: Measure the fluorescence of the plasma using a fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
Standard Curve: Prepare a standard curve with known concentrations of FITC-dextran to determine the concentration in the plasma samples. An increase in plasma FITC-dextran concentration indicates increased intestinal permeability.
Comparison of Signaling Pathways
This compound and its alternatives modulate intestinal inflammation through distinct signaling pathways.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for restoring intestinal homeostasis by selectively inhibiting RIPK1 kinase activity. Its non-immunosuppressive mechanism of action, which targets the inflammatory cascade within intestinal epithelial cells, presents a distinct advantage over broader-acting immunosuppressants.[1] While other RIPK1 inhibitors like Necrostatin-1 have shown efficacy in preclinical colitis models, this compound's potency and selectivity are noteworthy. In contrast, the clinical trial data for GSK2982772 in ulcerative colitis were not promising. JAK inhibitors such as Ruxolitinib are effective in treating systemic inflammation in GVHD but come with the potential for broader immunosuppressive side effects.
Further preclinical studies are warranted to directly compare the efficacy and safety of this compound with these alternatives in various models of intestinal inflammation. The detailed protocols and comparative data presented in this guide are intended to facilitate such investigations and aid in the rational design of future therapeutic strategies for inflammatory intestinal diseases.
References
- 1. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib for the treatment of steroid-refractory acute GVHD (REACH1): a multicenter, open-label phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Zharp1-211's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo performance of Zharp1-211, a novel RIPK1 kinase inhibitor, with other relevant therapeutic alternatives. The information presented is based on available experimental data to assist researchers in evaluating its potential for inflammatory and autoimmune diseases.
Executive Summary
This compound is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key mediator of inflammation and programmed cell death. In vivo studies have validated its mechanism of action, demonstrating significant efficacy in a murine model of graft-versus-host disease (GVHD). This compound effectively restores intestinal homeostasis and reduces disease severity by selectively targeting the RIPK1/RIPK3 signaling complex in intestinal epithelial cells (IECs). This targeted approach prevents the downstream activation of the JAK/STAT1 pathway and the subsequent expression of inflammatory chemokines and MHC class II molecules, without causing broad immunosuppression.[1][2][3][4]
This guide compares this compound with a current standard-of-care for GVHD, the JAK1/2 inhibitor Ruxolitinib, and other experimental RIPK1 inhibitors.
Comparative Performance of this compound and Alternatives
The following tables summarize the available in vivo data for this compound and its comparators.
Table 1: In Vivo Efficacy in Murine Models of Graft-versus-Host Disease (GVHD)
| Compound | Target | Model | Key Efficacy Endpoints | Dosage | Adverse Effects/Safety Profile |
| This compound | RIPK1 Kinase | Allogeneic Hematopoietic Stem Cell Transplantation (HSCT) induced GVHD in mice | - Significantly improved survival (quantitative data not available) - Reduced GVHD clinical score (quantitative data not available) - Restored intestinal homeostasis and reduced histopathological damage | 5 mg/kg, daily intraperitoneal injection | Did not impair engraftment or cause bone marrow suppression. Considered non-immunosuppressive.[4] |
| Ruxolitinib | JAK1/JAK2 | Steroid-refractory acute and chronic GVHD mouse models | - Significantly improved survival - Ameliorated GVHD severity scores - Reduced alloreactive T-cell activation and infiltration in target organs | Dose mimicking clinical exposure | Potential for cytopenias and increased infection risk.[5][6] |
| Necrostatin-1 (Nec-1s) | RIPK1 Kinase (Allosteric inhibitor) | TNF-induced systemic inflammatory response syndrome (SIRS) in mice | - Protected against TNF-induced mortality | Data not available | Limited by poor pharmacokinetic properties. |
Table 2: Mechanistic Comparison - In Vivo Effects on Inflammatory Mediators
| Compound | Effect on RIPK1/RIPK3 Pathway | Effect on JAK/STAT1 Pathway | Effect on Chemokine (CXCL9, CXCL10) & MHC Class II Expression |
| This compound | Directly inhibits RIPK1 kinase activity within the RIPK1/RIPK3 complex[1] | Reduces IFN-γ-induced STAT1 activation in intestinal crypt cells | Significantly reduces the expression of CXCL9, CXCL10, and MHC class II molecules in IECs[2][3] |
| Ruxolitinib | Indirectly downstream | Directly inhibits JAK1 and JAK2, thereby blocking STAT1 activation | Suppresses STAT1/STAT3-driven cytokine responses |
| Other RIPK1 Inhibitors (e.g., GSK2982772) | Directly inhibit RIPK1 kinase activity | Downstream effects not fully elucidated in GVHD models | Reduces circulating inflammatory cytokines in other inflammatory models |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Mechanism of action of this compound in inhibiting the inflammatory cascade in GVHD.
Caption: Experimental workflow for in vivo validation of this compound in a murine GVHD model.
Experimental Protocols
Murine Model of Acute Graft-versus-Host Disease (GVHD)
A widely used and accepted model to study the pathophysiology of GVHD and test novel therapeutic agents was employed for the in vivo validation of this compound.
-
Animal Strains: BALB/c recipient mice and C57BL/6 donor mice are a common combination for inducing major histocompatibility complex (MHC)-mismatched acute GVHD.
-
GVHD Induction:
-
Recipient BALB/c mice receive lethal total body irradiation to ablate their hematopoietic system.
-
Within 24 hours of irradiation, mice are intravenously injected with a combination of T-cell depleted bone marrow cells and splenocytes from donor C57BL/6 mice. The inclusion of splenocytes, which contain mature T cells, is critical for the induction of GVHD.
-
-
Treatment Administration:
-
This compound: Administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg daily, starting from a specified day post-transplantation (e.g., day 0 or day +7).
-
Vehicle Control: A control group receives injections of the vehicle solution on the same schedule.
-
-
Endpoint Analysis:
-
Survival: Mice are monitored daily, and survival rates are recorded.
-
GVHD Clinical Score: Animals are regularly assessed for clinical signs of GVHD, including weight loss, posture, activity, fur texture, and skin integrity. A composite score is calculated to quantify disease severity.
-
Histopathology: At the end of the study or upon euthanasia, target organs (e.g., small intestine, colon, liver, skin) are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess the degree of tissue damage and inflammatory cell infiltration.
-
Quantitative PCR (qPCR): Intestinal epithelial cells (IECs) are isolated from the harvested intestines. RNA is extracted, reverse-transcribed to cDNA, and qPCR is performed to quantify the mRNA expression levels of target genes, including Cxcl9, Cxcl10, and MHC class II genes. Gene expression is typically normalized to a housekeeping gene, and the fold change relative to the control group is calculated.
-
Conclusion
This compound demonstrates a promising preclinical profile as a selective, non-immunosuppressive inhibitor of RIPK1 for the treatment of GVHD. Its targeted mechanism of action within intestinal epithelial cells offers a potential advantage over broader-acting immunosuppressants like JAK inhibitors, which can be associated with systemic side effects. Further studies with comprehensive quantitative data and direct head-to-head comparisons with other RIPK1 inhibitors and standard-of-care treatments are warranted to fully elucidate its therapeutic potential. The detailed experimental protocols provided in this guide can serve as a foundation for designing such future investigations.
References
- 1. A novel RIPK1 inhibitor attenuates GVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ruxolitinib, a JAK1/JAK2 selective inhibitor, ameliorates acute and chronic steroid-refractory GvHD mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Zharp1-211 and GSK2982772 in RIPK1 Inhibition
In the landscape of therapeutic drug development, particularly for inflammatory diseases, Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical target. Two notable inhibitors, Zharp1-211 and GSK2982772, have been developed to modulate the activity of this kinase. This guide provides a detailed, data-supported comparison of these two compounds for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Both this compound and GSK2982772 are potent inhibitors of RIPK1, a key regulator of inflammation and programmed cell death pathways, including necroptosis.[1][2] While both compounds target RIPK1, their reported downstream effects and therapeutic applications show key distinctions.
GSK2982772 is a first-in-class, oral, selective, and ATP-competitive inhibitor of RIPK1.[1][3] It binds to an allosteric pocket in the RIPK1 kinase domain, effectively inhibiting RIPK1-mediated cell death and the production of inflammatory cytokines.[2] GSK2982772 has been investigated in clinical trials for inflammatory conditions such as ulcerative colitis and rheumatoid arthritis.[4][5]
This compound is also a selective and potent RIPK1 kinase inhibitor.[6] Its mechanism of action involves the restoration of intestinal homeostasis by reducing JAK/STAT1-mediated expression of chemokines and MHC class II molecules in intestinal epithelial cells.[2][7] This nonimmunosuppressive approach has shown promise in preclinical models of graft-versus-host disease (GVHD).[2][7]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and GSK2982772, providing a basis for a comparative assessment of their potency and efficacy.
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound | GSK2982772 | Reference(s) |
| Target | RIPK1 | RIPK1 | [1][6] |
| IC50 (Human RIPK1) | Not explicitly reported | 16 nM | [1][3] |
| EC50 (TNF-induced necroptosis, HT-29 cells) | ~4.6 nM | Not explicitly reported | [6] |
| EC50 (TNF-induced necroptosis, L929 cells) | ~3.7 nM | Not explicitly reported | [6] |
| Kd (Binding Affinity to RIPK1) | 8.7 nM | Not explicitly reported | [6] |
Table 2: Cellular and In Vivo Activity
| Parameter | This compound | GSK2982772 | Reference(s) |
| Key Cellular Effect | Reduces IFN-γ-induced STAT1 activation in mouse intestinal crypt cells | Reduces spontaneous cytokine production (IL-1β, IL-6) in ulcerative colitis explant tissue | [3][6] |
| In Vivo Model | Murine model of graft-versus-host disease (GVHD) | Clinical trials in ulcerative colitis and rheumatoid arthritis | [2][4][5] |
| Reported In Vivo Efficacy | Significantly reduces GVHD severity and improves survival | Did not demonstrate meaningful clinical improvement in UC or RA | [2][4][5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Signaling Pathway of this compound in Intestinal Epithelial Cells
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Death of HT29 adenocarcinoma cells induced by TNF family receptor activation is caspase-independent and displays features of both apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Validate User [ashpublications.org]
Safety Operating Guide
Personal protective equipment for handling Zharp1-211
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Zharp1-211. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Chemical Properties
This compound is a potent and selective RIPK1 kinase inhibitor.[1][2] While instrumental in research concerning graft-versus-host disease (GVHD) and gastrointestinal inflammation, it presents specific hazards that must be managed with appropriate safety measures.[3][4][5][6]
GHS Classification:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[7]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[7]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[7]
| Chemical and Physical Properties | |
| Synonyms | Zharp1211[3] |
| Formula | C24H25N5O4[3][7] |
| Molecular Weight | 447.49 g/mol [3][7] |
| Appearance | Solid[3] |
| Purity | 99.71%[3] |
| CAS Number | 2258671-41-7[3][7] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields.[7] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | Impervious clothing (laboratory coat or gown).[7] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator.[7] | Prevents inhalation of dust or aerosols, especially when handling the powdered form. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following workflow is necessary to ensure safe handling from receipt to disposal.
-
Ventilation: Always handle this compound in a well-ventilated area with appropriate exhaust ventilation, such as a chemical fume hood.[7]
-
Emergency Equipment: Ensure an accessible safety shower and eye wash station are present and operational before beginning work.[7]
-
Gather Materials: Assemble all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers before retrieving the compound.
Caption: PPE Donning Sequence for this compound Handling.
-
Avoid Dust and Aerosols: Handle the solid form carefully to avoid creating dust.[7] If preparing solutions, do so within the fume hood.
-
Prevent Contact: Avoid inhalation, and contact with eyes and skin.[7]
-
No Consumption: Do not eat, drink, or smoke in the handling area.[7]
-
Powder: Store at -20°C in a tightly sealed container in a cool, well-ventilated area.[7]
-
General: Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[7]
Disposal Plan
Proper disposal is critical due to the high aquatic toxicity of this compound.
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) must be considered contaminated waste. Place them in a designated, sealed hazardous waste container immediately after doffing.
-
Chemical Waste: Dispose of unused this compound and any solutions containing it in an approved hazardous waste disposal plant.[7] Do not release it into the environment.[7]
-
Spillage: In case of a spill, collect the spillage and dispose of it as hazardous waste.[7]
Caption: PPE Doffing Sequence after Handling this compound.
First Aid Measures
In case of exposure, follow these immediate steps:
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[7] Rinse mouth.[7] |
| Eye Contact | Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water.[7] Promptly call a physician.[7] |
| Skin Contact | Rinse skin thoroughly with large amounts of water.[7] Remove contaminated clothing and shoes and call a physician.[7] |
| Inhalation | Immediately relocate self or casualty to fresh air.[7] |
This compound Signaling Pathway Context
This compound is a RIPK1 kinase inhibitor that targets the ATP-binding pocket in RIPK1's inactive conformation.[4][8] This action is crucial in mitigating inflammatory responses, particularly in the context of GVHD research, by reducing JAK/STAT1-mediated expression of chemokines and MHC class II molecules in intestinal epithelial cells (IECs).[4][6][9]
Caption: this compound Inhibition of the RIPK1/RIPK3 Signaling Pathway.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound|2258671-41-7|MSDS [dcchemicals.com]
- 8. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel RIPK1 inhibitor reduces GVHD in mice via a nonimmunosuppressive mechanism that restores intestinal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
